molecular formula C6H12O6 B12395662 D-Mannose-13C6

D-Mannose-13C6

Cat. No.: B12395662
M. Wt: 186.11 g/mol
InChI Key: GZCGUPFRVQAUEE-CRWJSTOYSA-N
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Description

D-Mannose-13C6 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 186.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

GZCGUPFRVQAUEE-CRWJSTOYSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling D-Mannose-13C6: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic significance of D-Mannose-13C6. This isotopically labeled monosaccharide serves as a powerful tool in metabolic research, offering a window into the intricate pathways of cellular glycosylation and carbohydrate metabolism. This document details its physical and chemical characteristics, outlines general synthetic approaches, and illustrates its central role in metabolic flux analysis.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of D-Mannose where all six carbon atoms are replaced with the 13C isotope. This uniform labeling allows for precise tracking and quantification of mannose metabolism in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula ¹³C₆H₁₂O₆--INVALID-LINK--
Molecular Weight 186.11 g/mol --INVALID-LINK--[1][2][3]
Appearance White powder--INVALID-LINK--
Melting Point 133 °C (literature)--INVALID-LINK--[1]
Optical Activity [α]20/D +14.5°, c = 1 in H₂O--INVALID-LINK--[1]
Isotopic Purity ≥98 atom % ¹³C--INVALID-LINK--[1]
Solubility Soluble in water--INVALID-LINK--[4]

Table 2: Spectroscopic Data of D-Mannose (Reference for this compound)

TechniqueKey Features
¹³C NMR (H₂O, 125 MHz) Chemical shifts for the six carbon atoms can be found in databases like the Human Metabolome Database. The spectrum of this compound will show complex splitting patterns due to ¹³C-¹³C coupling.
Mass Spectrometry The mass shift of M+6 compared to unlabeled D-Mannose is a key identifier.[1]

Synthesis of this compound

The synthesis of uniformly ¹³C-labeled monosaccharides like this compound is a complex process that typically involves either chemical or chemo-enzymatic methods. While specific, detailed protocols for the synthesis of this compound are often proprietary, the general strategies are well-established in the field of carbohydrate chemistry.

General Synthetic Approaches

Chemical and chemo-enzymatic methods are the primary routes for producing isotopically labeled monosaccharides.[5] These methods often start with smaller, readily available ¹³C-labeled precursors.

1. Chemical Synthesis:

  • Cyanohydrin Reduction (CR): This is a classical method for elongating a sugar chain by one carbon atom.[5] By using a ¹³C-labeled cyanide source (e.g., K¹³CN), a ¹³C atom can be introduced at the C1 position. Iterative cycles of this process, combined with other chemical modifications, can lead to a fully labeled hexose.

  • Molybdate-Catalyzed Epimerization (MCE): This method allows for the interconversion of aldose epimers.[5] For instance, it can be used to convert a more readily synthesized labeled glucose derivative into the corresponding mannose derivative.

2. Chemo-enzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical reactions. Enzymes like aldolases can be used to form carbon-carbon bonds between ¹³C-labeled building blocks, leading to the stereospecific synthesis of the desired sugar.

A Generalized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

experimental_workflow Start ¹³C-Labeled Starting Material(s) Chem_Synth Chemical Synthesis (e.g., Cyanohydrin Reduction) Start->Chem_Synth Enz_Synth Enzymatic Synthesis (e.g., Aldolase Condensation) Start->Enz_Synth Purification Purification (e.g., Chromatography) Chem_Synth->Purification Enz_Synth->Purification Analysis Analysis (NMR, MS) Purification->Analysis Final_Product D-Mannose-¹³C₆ Analysis->Final_Product

A generalized workflow for the synthesis of this compound.

Chemical Properties and Stability

This compound is chemically stable under standard laboratory conditions. As a solid, it should be stored at room temperature away from light and moisture.[3] In solution, its stability is comparable to that of unlabeled D-Mannose.

Reactivity:

  • The reactivity of this compound is essentially identical to that of natural D-Mannose. It undergoes typical carbohydrate reactions such as glycosylation, oxidation, and reduction.

  • It is a combustible solid, and in a finely distributed form, it can potentially form explosive dust-air mixtures.[6]

  • It may react violently with strong oxidizing agents.[6]

Metabolic Pathway and Applications in Research

D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[7] this compound is an invaluable tracer for studying these pathways in detail.

The Metabolic Fate of D-Mannose

Once transported into the cell, D-Mannose is rapidly phosphorylated by hexokinase to form Mannose-6-phosphate. This intermediate is at a critical branch point, leading either to glycolysis or to the synthesis of activated mannose donors for glycosylation reactions.[8]

The following diagram illustrates the central metabolic pathway of D-Mannose.

mannose_metabolism Mannose D-Mannose-¹³C₆ (extracellular) Mannose_in D-Mannose-¹³C₆ (intracellular) Mannose->Mannose_in GLUT Transporter M6P Mannose-6-phosphate-¹³C₆ Mannose_in->M6P Hexokinase F6P Fructose-6-phosphate-¹³C₆ M6P->F6P Mannose Phosphate Isomerase M1P Mannose-1-phosphate-¹³C₆ M6P->M1P Phosphomannomutase Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose-¹³C₆ M1P->GDP_Man GDP-Mannose Pyrophosphorylase Glycosylation Glycosylation (Glycoproteins, etc.) GDP_Man->Glycosylation

The metabolic pathway of D-Mannose.
Applications in Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions.[9] this compound is an ideal tracer for these studies. By introducing this compound into a biological system and analyzing the isotopic enrichment in downstream metabolites, researchers can precisely map the flow of carbon through various metabolic pathways.[10][11]

Experimental Protocol for a Typical ¹³C-MFA Experiment:

  • Cell Culture: Cells of interest are cultured in a defined medium.

  • Isotopic Labeling: The cells are switched to a medium containing this compound as the sole or a major carbon source. The culture is maintained until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction: Intracellular and extracellular metabolites are rapidly extracted from the cells.

  • Analytical Measurement: The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Computational Modeling: The experimental labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used to constrain a metabolic model. Computational software is then used to estimate the intracellular metabolic fluxes that best fit the experimental data.[11]

Conclusion

This compound is a critical tool for researchers in the fields of metabolism, glycobiology, and drug development. Its stable isotopic label allows for the precise and quantitative analysis of mannose metabolism and its role in complex biological systems. While its synthesis is complex, its commercial availability provides researchers with access to this powerful tracer. The ability to track the metabolic fate of mannose with high resolution using techniques like ¹³C-MFA provides invaluable insights into cellular physiology and disease states.

References

D-Mannose-13C6: An In-depth Technical Guide to its Application as a Stable Isotope Tracer in Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Dysregulation of glycosylation is implicated in numerous diseases, including cancer, congenital disorders of glycosylation (CDGs), and inflammatory conditions. The study of glycan dynamics and metabolism is therefore paramount for understanding disease pathogenesis and for the development of novel therapeutics and biomarkers.

Stable isotope labeling with D-Mannose-13C6 has emerged as a powerful and precise technique for tracing the metabolic fate of mannose and quantifying the turnover and flux of glycoproteins.[1][2] D-Mannose is a C-2 epimer of glucose and a key monosaccharide in the synthesis of N-linked glycans.[3] By introducing a heavy isotope label, researchers can distinguish newly synthesized glycans from the pre-existing pool, enabling the detailed investigation of glycosylation pathways and their response to various stimuli or disease states.[4][5] This technical guide provides an in-depth overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound as a stable isotope tracer in glycosylation studies.

Principles of this compound Labeling

Metabolic labeling with this compound relies on the cellular uptake of the labeled monosaccharide and its incorporation into the N-glycosylation pathway. Exogenous this compound is transported into the cell and phosphorylated by hexokinase to form this compound-6-phosphate. This is then converted to this compound-1-phosphate by phosphomannomutase (PMM) and subsequently to GDP-D-Mannose-13C6 by GDP-mannose pyrophosphorylase (GMPP). GDP-D-Mannose-13C6 serves as the donor substrate for mannosyltransferases, which incorporate the 13C-labeled mannose residues into the growing glycan chains on glycoproteins.[3][6]

By using mass spectrometry (MS) to analyze the isotopic enrichment of mannose in glycoproteins or released glycans, researchers can quantify the rate of new glycan synthesis and turnover.[7] This approach, often referred to as metabolic flux analysis, provides a dynamic view of glycosylation that is not attainable with traditional static measurements.[8]

Experimental Protocols

The following sections outline the key experimental steps for utilizing this compound as a stable isotope tracer. These protocols are generalized and may require optimization based on the specific cell type, experimental goals, and available instrumentation.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the basic procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (uniformly labeled, ≥99% purity)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS, desired concentrations of glucose, and this compound. A common starting concentration for this compound is 50 µM, while glucose is typically maintained at physiological levels (e.g., 5 mM).[6][7]

  • Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The labeling time can range from a few hours to several days, depending on the turnover rate of the glycoproteins of interest.[6] A time-course experiment is often recommended to determine the optimal labeling duration.

  • Cell Harvest: After labeling, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream processing, such as glycoprotein enrichment or direct analysis.

Protocol 2: Glycoprotein Enrichment and N-Glycan Release

This protocol details the isolation of glycoproteins and the subsequent enzymatic release of N-linked glycans.

Materials:

  • Cell lysate from Protocol 1

  • Lectin affinity chromatography columns (e.g., Concanavalin A, Wheat Germ Agglutinin) or hydrazide chemistry-based enrichment kits

  • Denaturing buffer (e.g., containing SDS and DTT)

  • PNGase F (Peptide-N-Glycosidase F)

  • Reaction buffer for PNGase F

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

Procedure:

  • Glycoprotein Enrichment (Optional but Recommended): Enrich for glycoproteins from the total cell lysate using methods such as lectin affinity chromatography or hydrazide chemistry to reduce sample complexity.

  • Denaturation: Denature the glycoprotein-enriched sample by heating in a denaturing buffer. This step is crucial for efficient enzymatic release of N-glycans.

  • N-Glycan Release: Add PNGase F and its corresponding reaction buffer to the denatured sample. Incubate at 37°C for a sufficient time (typically overnight) to ensure complete release of N-glycans. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.[9]

  • Glycan Cleanup: After enzymatic release, the N-glycans need to be separated from the protein and other components. This is commonly achieved using solid-phase extraction (SPE) with graphitized carbon or HILIC (hydrophilic interaction liquid chromatography) cartridges.[5]

  • Elution and Drying: Elute the purified N-glycans from the SPE cartridge and dry them down using a vacuum concentrator. The labeled N-glycans are now ready for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis of 13C-Labeled N-Glycans

This protocol provides a general workflow for the analysis of this compound labeled N-glycans by mass spectrometry.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., nanoLC)

Procedure:

  • Sample Reconstitution: Reconstitute the dried N-glycans in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC Separation: Separate the N-glycans using a suitable chromatography method, such as HILIC or porous graphitic carbon (PGC) chromatography. This separates the different glycan structures present in the sample.[10]

  • Mass Spectrometry Analysis: Analyze the eluting glycans using the mass spectrometer in positive or negative ion mode. Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact glycans. The incorporation of this compound will result in a mass shift of +6 Da for each labeled mannose residue compared to the unlabeled glycan.

  • Tandem MS (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to obtain fragmentation data. This information is used to confirm the glycan structure and identify the location of the labeled mannose residues.[11]

  • Data Analysis: Utilize specialized software to process the raw MS and MS/MS data. This involves identifying the different glycan structures, determining the isotopic enrichment of mannose, and quantifying the relative abundance of labeled versus unlabeled glycans. This data can then be used to calculate glycoprotein turnover rates and metabolic flux.

Data Presentation

Quantitative data obtained from this compound labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.

Table 1: Mannose Contribution to N-Glycans in Various Cell Lines

Cell LineMannose Contribution from Exogenous Mannose (%)Glucose Contribution to N-Glycan Mannose (%)Reference
Control Human Fibroblasts25-3070-75[6][7]
MPI-deficient Fibroblasts8020[6][7]
HeLa~45~55[6]
HEK293~35~65[6]
CHOVariable, dependent on culture conditionsMajor source[8][12]

Table 2: Representative N-Glycan Incorporation Rates

Glycoprotein/Cell LineLabeling Time (hours)% Incorporation of 13C-MannoseMethodReference
Total N-Glycans (Fibroblasts)4~15% of total mannose poolGC-MS[6]
IgG (CHO cells)24Significant increase in high-mannose structuresLC-MS[8][12]
Plasma Glycoproteins (in vivo)1Peak incorporation in liverRadiometric[13]

Mandatory Visualizations

Diagrams are crucial for illustrating the complex biological pathways and experimental workflows involved in this compound labeling studies.

Mannose_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er_golgi ER / Golgi D-Mannose-13C6_ext This compound D-Mannose-13C6_int This compound D-Mannose-13C6_ext->D-Mannose-13C6_int Transporter Man6P Mannose-6-P-13C6 D-Mannose-13C6_int->Man6P Hexokinase Man1P Mannose-1-P-13C6 Man6P->Man1P PMM2 GDP_Man GDP-Mannose-13C6 Man1P->GDP_Man GMPP N-linked_Glycan N-linked Glycan (incorporating 13C-Mannose) GDP_Man->N-linked_Glycan Mannosyl- transferases Fru6P Fructose-6-P Fru6P->Man6P MPI Glc6P Glucose-6-P Glc6P->Fru6P Glucose Glucose Glucose->Glc6P Glycoprotein Glycoprotein N-linked_Glycan->Glycoprotein

Caption: Metabolic pathway of this compound incorporation into N-linked glycans.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with this compound Cell_Culture->Labeling Harvest 3. Cell Harvest & Lysis Labeling->Harvest Enrichment 4. Glycoprotein Enrichment (Optional) Harvest->Enrichment Release 5. N-Glycan Release (PNGase F) Harvest->Release Direct Digestion Enrichment->Release Cleanup 6. Glycan Cleanup (SPE) Release->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS Data_Analysis 8. Data Analysis (Quantification & Flux) LCMS->Data_Analysis

Caption: Experimental workflow for this compound stable isotope labeling.

Conclusion

This compound is an invaluable tool for researchers in the field of glycobiology, offering a robust and quantitative method to study the dynamics of glycosylation. By enabling the precise tracking of mannose incorporation into glycoproteins, this stable isotope tracer provides critical insights into metabolic flux, glycoprotein turnover, and the regulation of glycosylation pathways in health and disease. The detailed protocols and data presentation guidelines provided in this technical guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the power of this compound in their research endeavors. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of this compound in glycosylation research are poised to expand, further unraveling the complexities of the glycome.

References

The Emergence of D-Mannose-13C6 in Proteomics: A Technical Guide to its Application and Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of post-translational modifications, particularly glycosylation, is critical to understanding protein function, cell signaling, and disease pathogenesis. The introduction of stable isotope labeling has revolutionized quantitative proteomics, and within this field, D-Mannose-13C6 has emerged as a powerful tool for dissecting the complexities of glycoprotein metabolism and function. This technical guide provides a comprehensive overview of the discovery, significance, and application of this compound in proteomics, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

The Genesis of a Tool: Discovery and Core Principles

The use of stable isotopes to trace metabolic pathways has a long history, with early work focusing on tracking the fate of labeled amino acids to measure protein synthesis. The application of this principle to glycosylation was a natural progression, driven by the need to understand the dynamics of this complex and highly regulated post-translational modification. While the precise "discovery" of this compound as a specific tool for proteomics is not marked by a single event, its use is built upon the foundational work of metabolic labeling with stable isotopes.

D-Mannose is a C-2 epimer of glucose and a fundamental component of N-linked glycoproteins.[1][2] Its metabolism is intricately linked with that of glucose, but it can also be taken up by cells and directly incorporated into the glycosylation pathway.[3] This direct utilization makes it an ideal candidate for isotopic labeling to specifically probe glycoprotein synthesis.[4] By replacing the naturally occurring 12C atoms with the heavier, non-radioactive 13C isotope, this compound allows for the differentiation of newly synthesized glycoproteins from the pre-existing pool.[5] This mass shift is readily detectable by mass spectrometry, enabling the precise quantification of glycoprotein turnover and flux through glycosylation pathways.[6]

The core principle behind using this compound in proteomics is metabolic labeling. Cells are cultured in a medium where normal D-mannose is replaced with this compound. As cells synthesize new glycoproteins, they incorporate the heavy-labeled mannose into the glycan structures. By comparing the mass spectra of glycoproteins from cells grown in "light" (12C) and "heavy" (13C) conditions, researchers can quantify changes in glycoprotein abundance, synthesis rates, and the flow of mannose through various metabolic routes.[3]

Significance in Proteomics and Drug Development

The application of this compound has profound significance across various research and development domains, from fundamental cell biology to clinical biomarker discovery and therapeutic development.

2.1. Unraveling Glycan Metabolism and Flux: this compound is instrumental in metabolic flux analysis, allowing researchers to quantify the relative contributions of different sugar precursors to N-glycan synthesis.[3] Studies have shown that while glucose is a major source of mannose for glycoproteins, exogenous mannose can contribute significantly, and its incorporation is often more efficient.[3] This has important implications for understanding the metabolic reprogramming that occurs in diseases like cancer.[7][8]

2.2. Cancer Research and Biomarker Discovery: Aberrant glycosylation is a hallmark of cancer, affecting cell adhesion, signaling, and metastasis. This compound can be used to trace the altered metabolic pathways that lead to these changes. For instance, it has been used as an internal standard in LC-MS/MS methods to accurately quantify D-mannose levels in the serum of cancer patients, highlighting its potential as a biomarker.[6][9] Furthermore, studies have shown that D-mannose itself can influence cancer cell metabolism and signaling, for example, by suppressing HIF-1α mediated metabolic reprogramming.

2.3. Therapeutic Development: Understanding the dynamics of glycosylation is crucial for the development of biotherapeutics, particularly monoclonal antibodies, where the glycan profile significantly impacts efficacy and safety. This compound can be used to study the factors that influence glycosylation during the manufacturing process. Moreover, by elucidating the role of specific glycoproteins in disease, this tool can help identify novel therapeutic targets.[10] The finding that D-mannose can modulate immune responses by inducing regulatory T cells also opens up new avenues for therapeutic intervention in autoimmune diseases.

Quantitative Data Insights

The power of this compound lies in the quantitative data it generates. The following tables summarize key findings from studies that have utilized isotopically labeled mannose to investigate glycoprotein metabolism.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

Cell LineExogenous Mannose ConcentrationMannose Contribution to N-Glycan Mannose (%)Reference
Control Human Fibroblasts50 µM~25-30%[3][11]
MPI-deficient CDG Fibroblasts50 µM~80%[3][11]
Various Cancer Cell Lines50 µM~10-45%[3]
Various Cancer Cell Lines200 µMup to 75%[3]

MPI-CDG: Mannose Phosphate Isomerase deficiency, a congenital disorder of glycosylation.

Table 2: LC-MS/MS Method Validation for D-Mannose Quantification using this compound

ParameterLow QC (µg/mL)Medium QC (µg/mL)High QC (µg/mL)Reference
Concentration2.52040[6]
Intra-day
Mean ± SD2.52 ± 0.0420.06 ± 0.2140.15 ± 0.28[6]
Precision (%RSD)1.701.050.71[6]
Accuracy (%RE)0.800.300.38[6]
Inter-day
Mean ± SD2.51 ± 0.0420.06 ± 0.2440.01 ± 0.32[6]
Precision (%RSD)1.541.180.80[6]
Accuracy (%RE)0.400.300.03[6]
Recovery & Matrix Effect
Extraction Recovery (%)104.13105.53104.84[6]
Matrix Factor (%)100.0496.8597.03[6]

QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error.

Experimental Protocols and Methodologies

Implementing this compound in proteomics studies requires careful planning and execution of experimental protocols. Below are detailed methodologies for key experiments.

4.1. Metabolic Labeling of Cultured Cells with this compound

This protocol is adapted from methodologies used for stable isotope labeling with monosaccharides.[3]

  • Cell Culture: Culture cells of interest in their standard growth medium to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a custom labeling medium by using a base medium deficient in glucose and mannose (e.g., DMEM without glucose). Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled monosaccharides), a defined concentration of "light" (12C) glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50 µM to 1 mM, depending on the experimental goals).

  • Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the turnover rate of the glycoproteins of interest and can range from a few hours to several days. A time-course experiment is recommended to determine the optimal labeling time.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream proteomics analysis.

4.2. Quantitative Analysis of D-Mannose in Serum by LC-MS/MS

This protocol is based on the method developed for biomarker discovery.[6]

  • Sample Preparation:

    • To 50 µL of human serum, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of D-mannose in the samples).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of HPLC-grade water.

  • LC Separation:

    • Inject the reconstituted sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., SUPELCOGELTM Pb, 6% Crosslinked column).

    • Use an isocratic mobile phase of HPLC-grade water at a flow rate of 0.5 mL/min and a column temperature of 80 °C.

  • MS/MS Detection:

    • Perform mass detection using a tandem mass spectrometer operating in negative ionization electrospray mode.

    • Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for D-mannose (m/z 179 → 59) and this compound (m/z 185 → 92.2).

  • Quantification:

    • Generate a standard curve using known concentrations of D-mannose with a fixed concentration of the this compound internal standard.

    • Calculate the concentration of D-mannose in the serum samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Visualizing the Molecular Landscape

Understanding the pathways and workflows involved in this compound proteomics is facilitated by clear visualizations. The following diagrams, created using the DOT language, illustrate key processes.

5.1. Signaling Pathways and Metabolic Networks

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous this compound Exogenous this compound This compound This compound Exogenous this compound->this compound Transport Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Hexokinase Mannose-6-P-13C6 Mannose-6-P-13C6 This compound->Mannose-6-P-13C6 Hexokinase Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P PGI Fructose-6-P->Mannose-6-P-13C6 MPI (from Glucose) Glycolysis Glycolysis Fructose-6-P->Glycolysis Mannose-6-P-13C6->Fructose-6-P MPI Mannose-1-P-13C6 Mannose-1-P-13C6 Mannose-6-P-13C6->Mannose-1-P-13C6 PMM2 GDP-Mannose-13C6 GDP-Mannose-13C6 Mannose-1-P-13C6->GDP-Mannose-13C6 N-linked Glycosylation N-linked Glycosylation GDP-Mannose-13C6->N-linked Glycosylation HIF1a_Pathway D-Mannose D-Mannose HIF-1α Protein Level HIF-1α Protein Level D-Mannose->HIF-1α Protein Level inhibits GLUT1, LDHA, PDK1, VEGF GLUT1, LDHA, PDK1, VEGF HIF-1α Protein Level->GLUT1, LDHA, PDK1, VEGF upregulates transcription Metabolic Reprogramming Metabolic Reprogramming Glucose Uptake Glucose Uptake Metabolic Reprogramming->Glucose Uptake Lactate Production Lactate Production Metabolic Reprogramming->Lactate Production Tumor Proliferation Tumor Proliferation Metabolic Reprogramming->Tumor Proliferation GLUT1, LDHA, PDK1, VEGF->Metabolic Reprogramming Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling w/ this compound Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Metabolic Labeling->Cell Lysis & Protein Extraction Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis & Protein Extraction->Protein Digestion (Trypsin) Glycopeptide Enrichment Glycopeptide Enrichment Protein Digestion (Trypsin)->Glycopeptide Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Glycopeptide Enrichment->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Identification Quantification & Identification Data Analysis->Quantification & Identification

References

An In-Depth Technical Guide to Quantitative Proteomics Using D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for utilizing D-Mannose-13C6 in quantitative proteomics. This stable isotope labeling approach offers a powerful tool for investigating the dynamics of protein glycosylation, a critical post-translational modification involved in a myriad of cellular processes and disease states.

Core Principles of this compound Labeling

This compound is a stable isotope-labeled monosaccharide that serves as a metabolic precursor for the synthesis of glycoproteins. When introduced into cell culture media, it is taken up by cells and incorporated into the glycan structures of newly synthesized glycoproteins. The key principle of this technique lies in the mass difference between proteins labeled with this compound and their unlabeled (12C) counterparts. This mass shift allows for the differentiation and relative quantification of glycoprotein populations from different experimental conditions using mass spectrometry.

The workflow is analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), but instead of labeling the peptide backbone, it specifically targets the glycan moieties. This makes it a highly specific method for studying glycosylation dynamics.

Experimental Protocols

A typical quantitative proteomics experiment using this compound involves several key steps, from cell culture and labeling to mass spectrometry analysis.

Metabolic Labeling of Cells
  • Cell Culture: Culture cells in a medium that allows for efficient uptake and incorporation of mannose. Standard glucose-containing media can be used, but for optimal labeling, a glucose-free medium supplemented with a controlled amount of glucose and this compound is recommended.

  • Labeling: For the "heavy" labeled sample, supplement the culture medium with this compound. The final concentration and labeling duration will depend on the cell line and experimental goals, but a typical starting point is 50-100 µM for 24-72 hours to achieve sufficient incorporation.[1] The "light" sample is cultured in parallel with unlabeled D-Mannose.

  • Harvesting: After the labeling period, harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove any residual labeled mannose from the medium.

Protein Extraction and Digestion
  • Cell Lysis: Lyse the cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity.

  • Protein Quantification: Determine the protein concentration of the lysates from both the "heavy" and "light" samples to ensure equal amounts are mixed.

  • Mixing: Combine equal amounts of protein from the "heavy" and "light" samples.

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA).

  • Proteolytic Digestion: Digest the protein mixture into peptides using a protease, most commonly trypsin.

Glycopeptide Enrichment

Due to the low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step is crucial for successful analysis.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used method for enriching glycopeptides. The digested peptide mixture is loaded onto a HILIC solid-phase extraction (SPE) cartridge. The hydrophilic glycopeptides are retained, while the more hydrophobic non-glycosylated peptides are washed away. The enriched glycopeptides are then eluted.

  • Lectin Affinity Chromatography: This method utilizes the specific binding of lectins to carbohydrate structures. A column containing immobilized lectins that bind to mannose-containing glycans (e.g., Concanavalin A) can be used to capture the glycopeptides of interest.[2][3]

Mass Spectrometry Analysis

The enriched glycopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC Separation: The glycopeptide mixture is separated by reverse-phase liquid chromatography.

  • MS and MS/MS Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument acquires a full MS scan to detect the peptide precursors, followed by MS/MS scans of the most intense ions to obtain fragmentation data for identification. In DIA, the instrument systematically fragments all ions within a specified mass range.

Data Presentation: Quantitative Tables

The primary output of a this compound quantitative proteomics experiment is a list of identified glycoproteins and their relative abundance changes between the experimental conditions. The data is typically presented in tables that include the protein identifier, gene name, peptide sequence, the ratio of heavy to light (H/L) signal intensities, and statistical significance (e.g., p-value).

Table 1: Example of Quantitative Glycoproteomic Data

Protein IDGene NamePeptide SequenceH/L Ratiop-valueRegulation
P01112EGFRELVEPLTPSGEAPNQALLR2.50.001Upregulated
P04637TP53...0.80.04Downregulated
Q9Y243mTOR...2.10.005Upregulated
P42345MAPK1...0.90.32No Change

Table 2: Mannose Incorporation Efficiency

Cell LineThis compound Conc. (µM)Labeling Time (h)Incorporation Efficiency (%)
HEK293502485
HeLa502482
HEK29310048>95
HeLa10048>95

Data Analysis Workflow

The analysis of data from this compound experiments requires specialized software that can handle the complexity of glycopeptide identification and quantification.

  • Raw Data Processing: The raw mass spectrometry data is processed to extract the MS and MS/MS spectra.

  • Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequences. The search parameters must be set to include the mass shift corresponding to the 13C6-labeled mannose on the glycan, as well as potential variable modifications for other monosaccharides.

  • Glycopeptide Identification: Specialized software, such as Byonic™, GlycReSoft, or SimGlycan, can be used to identify the glycan composition and the site of glycosylation on the peptide.[4][5]

  • Quantification: The software then calculates the ratio of the peak intensities of the heavy (this compound labeled) and light (unlabeled) glycopeptide pairs in the MS1 spectra.

  • Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in glycoprotein abundance.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis light Control Cells (Unlabeled D-Mannose) lysis Cell Lysis light->lysis heavy Treated Cells (this compound) heavy->lysis mix Mix 1:1 lysis->mix digest Tryptic Digestion mix->digest enrich Glycopeptide Enrichment (e.g., HILIC) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis lcms->data

Caption: General experimental workflow for quantitative glycoproteomics using this compound.

D-Mannose Metabolic Incorporation Pathway

mannose_pathway mannose This compound (extracellular) man6p Mannose-6-P-13C6 mannose->man6p Hexokinase man1p Mannose-1-P-13C6 man6p->man1p Phosphomannomutase gdp_man GDP-Mannose-13C6 man1p->gdp_man GDP-mannose pyrophosphorylase glycoprotein Glycoprotein (labeled) gdp_man->glycoprotein Mannosyltransferases

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

mTOR Signaling Pathway and Glycosylation

mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (Glycosylated) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 s6k1 S6K1 mTORC1->s6k1 eif4ebp1 4E-BP1 mTORC1->eif4ebp1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: The mTOR signaling pathway, where glycosylation of receptors can be quantified by this compound.

MAPK Signaling Pathway and Glycosylation

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (Glycosylated) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: The MAPK signaling pathway, highlighting the role of glycosylated receptors.

References

The Gold Standard: D-Mannose-13C6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry, the precision and reliability of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, mitigating variability in sample preparation and instrument response. This technical guide provides an in-depth exploration of D-Mannose-13C6, a stable isotope-labeled form of D-mannose, and its application as an internal standard in mass spectrometry-based quantification, particularly in biomedical and drug development research.

Introduction to this compound

D-Mannose, a C-2 epimer of glucose, plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2] Its quantification in biological matrices is of significant interest in various research areas, including cancer biomarker discovery and the study of congenital disorders of glycosylation.[3][4] this compound is a form of D-mannose where all six carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling renders it chemically identical to its unlabeled counterpart but mass-shifted, making it an ideal internal standard for mass spectrometry.[5]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula¹³C₆H₁₂O₆
Molecular Weight186.11 g/mol [5][6]
Isotopic Purity≥98 atom % ¹³C[5]
AppearanceWhite to off-white powder[5]
Melting Point133 °C (lit.)[5]
SolubilitySoluble in water

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the labeled standard is added to the sample at the earliest stage of preparation. The labeled standard and the endogenous, unlabeled analyte behave identically during extraction, derivatization, and ionization. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Experimental Protocols

Quantification of D-Mannose in Human Serum by LC-MS/MS

This section details a validated method for the quantification of D-mannose in human serum using this compound as an internal standard.[3][7]

3.1.1. Materials and Reagents

  • D-Mannose (analyte standard)

  • This compound (internal standard)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Bovine Serum Albumin (BSA) for surrogate matrix

  • Phosphate Buffered Saline (PBS)

3.1.2. Sample Preparation

  • Spiking: To 50 µL of serum sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent[3][7]

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked column[3][7]

  • Mobile Phase: HPLC grade water[3][7]

  • Flow Rate: 0.5 mL/min[3][7]

  • Column Temperature: 80°C[3][7]

  • Injection Volume: 10 µL

3.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI-)[3][7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannose: Precursor ion (m/z) 179.1 -> Product ion (m/z) 89.0

    • This compound: Precursor ion (m/z) 185.1 -> Product ion (m/z) 92.0

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary Voltage

    • Cone Voltage

    • Source Temperature

    • Desolvation Temperature

    • Cone Gas Flow

    • Desolvation Gas Flow

Quantitative Data and Method Validation

The following tables summarize the quantitative performance of the described LC-MS/MS method for D-mannose analysis using this compound as an internal standard.[3][7][8][9]

Table 1: Calibration Curve and Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 50> 0.999

Table 2: Accuracy and Precision

Quality Control SampleIntra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low QC< 2%< 2%< 2%< 2%
Medium QC< 2%< 2%< 2%< 2%
High QC< 2%< 2%< 2%< 2%

Table 3: Recovery and Matrix Effect

ParameterValue (%)
Extraction Recovery104.1 - 105.5[3][7]
Matrix Effect97.0 - 100.0[3][7]

Visualizing Workflows and Pathways

Mannose Metabolism and the Role of this compound

This compound can be used as a tracer to study the metabolic flux through the mannose metabolic pathway. The following diagram illustrates the key enzymatic steps.

Mannose_Metabolism Mannose Metabolic Pathway Extracellular\nthis compound Extracellular This compound Intracellular\nthis compound Intracellular This compound Extracellular\nthis compound->Intracellular\nthis compound Hexose Transporter This compound-6-Phosphate This compound-6-Phosphate Intracellular\nthis compound->this compound-6-Phosphate Hexokinase GDP-D-Mannose-13C6 GDP-D-Mannose-13C6 This compound-6-Phosphate->GDP-D-Mannose-13C6 Phosphomannomutase (PMM2) Fructose-6-Phosphate Fructose-6-Phosphate This compound-6-Phosphate->Fructose-6-Phosphate Phosphomannose Isomerase (MPI) Glycoprotein Synthesis Glycoprotein Synthesis GDP-D-Mannose-13C6->Glycoprotein Synthesis

Caption: Metabolic fate of this compound.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantification of an analyte using a stable isotope-labeled internal standard like this compound.

Experimental_Workflow General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Addition of\nthis compound (IS) Addition of This compound (IS) Sample Collection->Addition of\nthis compound (IS) Protein Precipitation Protein Precipitation Addition of\nthis compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation\n(Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation\n(Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation\n(Analyte/IS)->Concentration Determination

References

The Role of D-Mannose-13C6 in Elucidating Congenital Disorders of Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) represent a growing class of rare inherited metabolic disorders characterized by defects in the synthesis and processing of glycans. Understanding the intricate metabolic pathways that underlie these conditions is paramount for the development of effective diagnostic and therapeutic strategies. D-Mannose-13C6, a stable isotope-labeled form of mannose, has emerged as a powerful tool in this endeavor. By tracing the metabolic fate of mannose, researchers can gain unprecedented insights into the pathophysiology of CDGs, particularly those involving defects in mannose metabolism such as Phosphomannomutase 2 Deficiency (PMM2-CDG) and Mannose Phosphate Isomerase Deficiency (MPI-CDG). This technical guide provides an in-depth overview of the application of this compound in CDG research, detailing experimental protocols, summarizing quantitative data, and visualizing key metabolic pathways and experimental workflows.

Introduction to Congenital Disorders of Glycosylation and the Importance of Mannose Metabolism

Congenital Disorders of Glycosylation are a group of genetic diseases that result from defects in the synthesis of glycans and their attachment to proteins and lipids.[1] N-linked glycosylation, a crucial post-translational modification, is commonly affected in CDGs. This process begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which is rich in mannose residues.[2] Deficiencies in the enzymes involved in this pathway can lead to a wide range of clinical manifestations, affecting multiple organ systems.

Mannose is a critical monosaccharide in N-linked glycosylation.[3] It can be synthesized endogenously from glucose or obtained from the diet. Two key enzymes in mannose metabolism are Phosphomannomutase 2 (PMM2) and Mannose Phosphate Isomerase (MPI). PMM2 converts mannose-6-phosphate to mannose-1-phosphate, a precursor for GDP-mannose, the donor for mannosylation reactions in the glycosylation pathway.[1] MPI interconverts mannose-6-phosphate and fructose-6-phosphate, linking mannose metabolism to glycolysis.[4] Defects in PMM2 and MPI are responsible for PMM2-CDG and MPI-CDG, respectively.

This compound: A Tool for Metabolic Flux Analysis

This compound is a form of D-mannose where all six carbon atoms are replaced with the stable isotope carbon-13.[5] This labeling does not alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same way as unlabeled mannose.[6] The key advantage of using this compound is that its metabolic products can be distinguished from their unlabeled counterparts by mass spectrometry.[7] This enables researchers to trace the journey of mannose through various metabolic pathways and quantify the rate of these reactions, a technique known as metabolic flux analysis.[8]

By incubating cells from CDG patients or animal models with this compound, scientists can:

  • Quantify the contribution of exogenous mannose to glycan synthesis: This is particularly relevant for assessing the potential of mannose supplementation as a therapy for certain CDGs.[9][10]

  • Identify metabolic bottlenecks: By analyzing the accumulation of labeled intermediates, researchers can pinpoint the specific enzymatic steps that are impaired in different types of CDG.

  • Evaluate the efficacy of therapeutic interventions: The restoration of normal metabolic fluxes after treatment can be monitored using this compound tracing.

Quantitative Data from Stable Isotope Tracing Studies in CDG

While specific data for this compound is emerging, studies using other isotopically labeled mannose and glucose have provided valuable quantitative insights into mannose metabolism in CDG. The following tables summarize representative data from such studies.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Human Fibroblasts

Cell TypeExogenous Mannose Contribution (%)Exogenous Glucose Contribution (%)
Normal Fibroblasts25-30%70-75%
MPI-CDG Fibroblasts~80%~20%

Data adapted from Sharma, V., et al. (2014). The metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry.[9][10] This table demonstrates the significantly increased reliance on exogenous mannose for glycosylation in MPI-deficient cells, providing a rationale for mannose therapy in this disorder.

Table 2: Metabolic Flux of Labeled Precursors into N-Glycans in PMM2-CDG Fibroblasts

Glycan TypeRate of Labeled Precursor Incorporation (Relative to Control)
High Mannose Glycans (Man6-9GlcNAc2)70-80%
Complex Glycans (e.g., Fuc1Gal2Man3GlcNAc4)~20%

Data adapted from Wazeerud-Din, I. (2024). MSACL 2024 Abstract(s).[8] This data suggests a reduced metabolic flux into the hexosamine biosynthetic pathway in PMM2-CDG cells, impacting the synthesis of complex N-glycans.

Table 3: GDP-Mannose Levels in Normal and CDG Fibroblasts with and without Mannose Supplementation

Cell TypeGDP-Mannose (pmol/10^6 cells) - No MannoseGDP-Mannose (pmol/10^6 cells) + 1mM Mannose
Normal23.5Not significantly changed
PMM-deficient2.3 - 2.7~15.5
PMI-deficient4.624.6

Data adapted from Rush, J. S., et al. (2000). Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation. Glycobiology.[11] This table illustrates the biochemical basis for mannose supplementation therapy, showing its ability to restore GDP-mannose levels in PMM- and PMI-deficient cells.

Experimental Protocols

The following is a representative protocol for a this compound metabolic labeling experiment in CDG patient-derived fibroblasts.

Objective: To determine the metabolic fate of exogenous mannose and its contribution to N-linked glycosylation in CDG fibroblasts compared to control cells.

Materials:

  • Primary fibroblast cell lines (CDG patient-derived and healthy control)

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free and mannose-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Glucose

  • This compound (uniformly labeled, 99%)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

  • Methanol, Chloroform, Water (for metabolite extraction)

  • PNGase F

  • Materials for protein quantification (e.g., BCA assay)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Culture fibroblasts in standard DMEM with 10% FBS until they reach approximately 80% confluency.

  • Media Preparation: Prepare experimental media by supplementing glucose-free, mannose-free DMEM with 10% dFBS, 5 mM D-glucose, and 50 µM this compound. The concentrations can be adjusted to mimic physiological conditions.

  • Metabolic Labeling:

    • Wash the cells twice with sterile PBS.

    • Incubate the cells with the prepared experimental medium containing this compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Include a control group with unlabeled D-mannose.

  • Metabolite Extraction:

    • After the incubation period, place the culture dishes on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell suspension and centrifuge to pellet the protein and cellular debris.

    • Separate the supernatant (containing metabolites) and the pellet (containing proteins and macromolecules).

  • Glycoprotein Isolation and N-glycan Release:

    • Wash the protein pellet with methanol to remove any remaining small molecules.

    • Quantify the protein concentration.

    • Denature the proteins and release the N-glycans by incubating with PNGase F according to the manufacturer's protocol.

  • LC-MS Analysis:

    • Analyze the extracted metabolites and the released N-glycans using a high-resolution LC-MS system.

    • For metabolite analysis, use a method optimized for the separation and detection of sugar phosphates and nucleotide sugars.

    • For N-glycan analysis, use a method suitable for the separation of different glycan structures.

  • Data Analysis:

    • Identify and quantify the isotopologues of mannose-containing metabolites and N-glycans.

    • Calculate the fractional enrichment of 13C in each molecule to determine the contribution of this compound to the respective pools.

    • Compare the labeling patterns between CDG and control cells to identify differences in metabolic flux.

Visualizing Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Mannose_Metabolism cluster_intracellular Intracellular Exogenous_Mannose Exogenous This compound Mannose_in This compound Exogenous_Mannose->Mannose_in Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI M6P Mannose-6-P-13C6 F6P->M6P MPI Mannose_in->M6P Hexokinase M1P Mannose-1-P-13C6 M6P->M1P PMM2 GDP_Man GDP-Mannose-13C6 M1P->GDP_Man GMPPB LLO Lipid-Linked Oligosaccharide-13C6 GDP_Man->LLO Glycoproteins Glycoproteins (with 13C-labeled glycans) LLO->Glycoproteins OST

Caption: Mannose metabolism and its entry into the N-glycosylation pathway.

Experimental_Workflow Cell_Culture 1. Culture CDG and Control Fibroblasts Labeling 2. Metabolic Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Metabolite/Protein Separation Labeling->Harvesting Metabolite_Extraction 4a. Metabolite Extraction Harvesting->Metabolite_Extraction Glycan_Release 4b. N-Glycan Release from Glycoproteins Harvesting->Glycan_Release LCMS_Metabolites 5a. LC-MS Analysis of Metabolites Metabolite_Extraction->LCMS_Metabolites LCMS_Glycans 5b. LC-MS Analysis of N-Glycans Glycan_Release->LCMS_Glycans Data_Analysis 6. Data Analysis and Flux Calculation LCMS_Metabolites->Data_Analysis LCMS_Glycans->Data_Analysis

Caption: Experimental workflow for this compound metabolic flux analysis.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the complexities of mannose metabolism in the context of Congenital Disorders of Glycosylation. Through stable isotope tracing and metabolic flux analysis, researchers can gain a quantitative understanding of how genetic defects in glycosylation pathways impact cellular metabolism. This knowledge is crucial for the development and evaluation of novel therapeutic strategies, such as mannose supplementation and the development of small molecule therapies. Future studies utilizing this compound in more complex models, including organoids and in vivo animal models, will further enhance our understanding of the systemic effects of CDGs and pave the way for personalized medicine approaches for these challenging disorders.

References

Methodological & Application

Application Notes and Protocols for D-Mannose-¹³C₆ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with D-Mannose-¹³C₆ is a powerful technique for tracing the metabolic fate of mannose in cellular systems. This approach allows for the precise quantification of mannose incorporation into glycoproteins and other metabolic pathways, providing valuable insights into glycosylation dynamics, metabolic flux, and the cellular response to various stimuli. These application notes provide detailed protocols for D-Mannose-¹³C₆ labeling in mammalian cell culture, subsequent sample processing, and analysis.

Data Presentation

The incorporation of exogenous mannose into N-glycans varies among different cell lines and is dependent on the concentration of both mannose and glucose in the culture medium. Below is a summary of quantitative data from studies using isotopically labeled mannose.

Table 1: Uptake and Incorporation Rates of Exogenous Mannose and Glucose into N-Glycans in Various Cell Lines. [1]

Cell LineMannose Uptake (nmol/mg/h)Glucose Uptake (nmol/mg/h)Mannose Incorporation into N-Glycans (nmol/mg/h)Glucose Incorporation into N-Glycans (nmol/mg/h)
Fibroblasts9.4 - 221500 - 22000.1 - 0.20.1 - 0.4

Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose under Physiological Concentrations (5 mM Glucose and 50 µM Mannose). [1][2]

Cell LineDirect Contribution from Exogenous Mannose (%)
Normal Human Fibroblasts25 - 30
MPI-deficient CDG Fibroblasts80
HeLa~35
HepG2~45
Huh7~20
CHO~15
A549~10
Caco-2~10
HEK293~25
HCT116~20
CHO-Lec13~40

Table 3: Effect of Exogenous Mannose Concentration on its Contribution to N-Glycan Sugars in Fibroblasts. [1]

Exogenous Mannose ConcentrationContribution to N-Glycan Mannose (%)Contribution to N-Glycan Galactose (%)Contribution to N-Glycan N-acetylglucosamine (%)
50 µM25 - 30UndetectableUndetectable
1 mM~100~30~50

Experimental Protocols

Protocol 1: D-Mannose-¹³C₆ Labeling in Adherent Mammalian Cells

This protocol describes the metabolic labeling of adherent mammalian cells with D-Mannose-¹³C₆ for subsequent analysis of its incorporation into glycoproteins and other metabolites.

Materials:

  • D-Mannose-¹³C₆ (e.g., from Cambridge Isotope Laboratories or MedChemExpress)[3][4]

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper

  • Conical tubes (15 mL and 50 mL)

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Cell Seeding: Seed cells in appropriately sized culture vessels (e.g., 10 cm dishes) to reach 80-90% confluency at the time of harvest. Allow cells to attach and grow for at least 24 hours in their standard complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing basal medium (lacking glucose and mannose, if possible) with the desired concentrations of glucose (e.g., 5 mM) and D-Mannose-¹³C₆ (e.g., 50 µM for physiological studies, or higher concentrations up to 1 mM for maximal incorporation).[1][2] Use dFBS to minimize the presence of unlabeled monosaccharides.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state. This is typically at least one to two cell doubling times. For many central metabolic pathways, 24-48 hours is a common incubation period.[5] Time-course experiments are recommended to determine the optimal labeling time for the specific cell line and pathway of interest.

  • Cell Harvesting for Metabolomics:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the dish.[6]

    • Use a cell scraper to detach the cells in the extraction solvent.

    • Transfer the cell lysate to a pre-chilled tube.

    • Snap-freeze the samples in liquid nitrogen and store them at -80°C until further processing.[7][8]

  • Cell Harvesting for Glycoprotein Analysis:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a suitable lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Quantify the protein concentration and store the samples at -80°C.

Protocol 2: Preparation of N-Glycans from Labeled Glycoproteins for Mass Spectrometry

This protocol outlines the enzymatic release and purification of N-glycans from glycoproteins metabolically labeled with D-Mannose-¹³C₆.

Materials:

  • Protein extract from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • PNGase F

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Reduction and Alkylation:

    • To the protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to total protein.

    • Incubate overnight at 37°C.

  • Enzymatic Release of N-Glycans:

    • Heat the sample at 95°C for 5 minutes to inactivate trypsin.

    • Add PNGase F and incubate overnight at 37°C to release the N-glycans.

  • Purification of Released N-Glycans:

    • Acidify the sample with TFA.

    • Condition a C18 SPE cartridge with ACN followed by 0.1% TFA in water.

    • Load the sample onto the cartridge. The peptides will bind, and the glycans will be in the flow-through.

    • Wash the cartridge with 0.1% TFA in water and collect the flow-through and wash fractions.

    • Lyophilize the collected fractions containing the N-glycans.

  • Downstream Analysis: The purified ¹³C-labeled N-glycans are now ready for analysis by mass spectrometry (e.g., LC-MS/MS, MALDI-TOF) to determine the extent of D-Mannose-¹³C₆ incorporation.

Visualizations

Metabolic Pathway of D-Mannose

Mannose_Metabolism Extracellular_Mannose Extracellular D-Mannose-¹³C₆ Intracellular_Mannose Intracellular D-Mannose-¹³C₆ Extracellular_Mannose->Intracellular_Mannose GLUTs Mannose_6P D-Mannose-¹³C₆-6-P Intracellular_Mannose->Mannose_6P Hexokinase (HK) Fructose_6P Fructose-6-P Mannose_6P->Fructose_6P Mannose Phosphate Isomerase (MPI) Mannose_1P D-Mannose-¹³C₆-1-P Mannose_6P->Mannose_1P Phosphomannomutase 2 (PMM2) Fructose_6P->Mannose_6P Glycolysis Glycolysis Fructose_6P->Glycolysis GDP_Mannose GDP-D-Mannose-¹³C₆ Mannose_1P->GDP_Mannose GDP-Mannose Pyrophosphorylase (GMPP) Glycoproteins Glycoproteins (N-linked, O-linked, GPI anchors) GDP_Mannose->Glycoproteins Glucose Glucose Glucose_6P Glucose-6-P Glucose->Glucose_6P HK Glucose_6P->Fructose_6P Phosphoglucose Isomerase (PGI) Mannose_Signaling cluster_TGF TGF-β Signaling cluster_PI3K PI3K/Akt/mTOR Signaling Mannose_TGF D-Mannose Integrin Integrin αvβ8 (Upregulation) Mannose_TGF->Integrin ROS ROS (from increased FAO) Mannose_TGF->ROS TGF_beta Latent TGF-β Activation Integrin->TGF_beta ROS->TGF_beta Smad Smad3 TGF_beta->Smad Foxp3 Foxp3 Expression Smad->Foxp3 Treg Treg Cell Differentiation Foxp3->Treg Mannose_PI3K D-Mannose PI3K PI3K Mannose_PI3K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Adipogenesis Inhibition of Adipogenesis Akt->Adipogenesis Lipid_Metabolism Regulation of Lipid Metabolism mTOR->Lipid_Metabolism

References

Application Note & Protocol: Quantification of D-Mannose in Biological Matrices using D-Mannose-13C6 as an Internal Standard for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] Altered levels of D-mannose in biological fluids have been associated with various physiological and pathological conditions, making it a significant biomarker for research and clinical diagnostics. This document provides a detailed protocol for the accurate and precise quantification of D-mannose in human serum or plasma using a stable isotope-labeled internal standard, D-Mannose-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the preferred method for LC-MS/MS quantification as it compensates for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thus ensuring high accuracy and reproducibility.[1][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of D-mannose. The protocols are based on validated methods described in the scientific literature.[1][5][6]

Materials and Reagents
  • Analytes and Internal Standard:

    • D-(+)-Mannose (≥99.5% purity)

    • This compound (98 atom% 13C, 99% pure)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (MS grade, ~98%)

    • Bovine Serum Albumin (BSA)

    • Phosphate Buffered Saline (PBS)

  • Biological Matrix:

    • Human Serum or Plasma (drug-free, for standards and quality controls)

    • Surrogate blank serum (can be prepared by dissolving BSA in PBS)[5]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (100 µg/mL):

    • Prepare a stock solution of D-mannose (100 µg/mL) in water.

    • Prepare a stock solution of this compound (100 µg/mL) in water.

    • Store stock solutions at -20 °C.[1]

  • Calibration Standards:

    • Perform serial dilutions of the D-mannose stock solution with surrogate or drug-free human serum to prepare calibration standards at concentrations ranging from 1 to 50 µg/mL.[5][6] Another study suggests a range of 0.31 to 40 µg/mL.[1]

  • Quality Control (QC) Samples:

    • Prepare QC samples in surrogate or drug-free human serum at low, medium, and high concentrations (e.g., 2.0, 8.0, and 32.0 µg/mL).[1]

Sample Preparation

The following protein precipitation method is a common and effective procedure for extracting D-mannose from serum or plasma samples.

  • Aliquoting: Pipette 50 µL of the serum/plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a specific volume of the this compound internal standard solution to each tube.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to each tube. A common ratio is 3:1 (v/v) of acetonitrile to sample.

  • Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are example LC-MS/MS parameters; optimization may be required for different instrument setups.

  • Liquid Chromatography (LC) System:

    • HPLC: Agilent 1200 series or equivalent.[5][6]

    • Column: SUPELCOGEL™ Pb, 6% Crosslinked column.[5][6] Alternatively, a HILIC column specific for saccharide analysis can be used.[1]

    • Mobile Phase: HPLC grade water.[5][6]

    • Flow Rate: 0.5 mL/min.[5][6]

    • Column Temperature: 80 °C.[5][6]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry (MS) System:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).[5][6]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • D-Mannose: Precursor Ion (m/z) -> Product Ion (m/z)

      • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z values need to be optimized for the instrument used.)

Data Presentation

The quantitative performance of the method is summarized in the tables below, based on published data.[1][5][6]

Table 1: Linearity and Sensitivity of the D-Mannose Assay

ParameterValueReference
Linearity Range1 - 50 µg/mL[5][6]
Correlation Coefficient (r²)> 0.999[5]
Lower Limit of Quantification (LLOQ)1 µg/mL[5]
Upper Limit of Quantification (ULOQ)50 µg/mL[5]

Table 2: Accuracy and Precision of the D-Mannose Assay

Sample TypeIntra-day Accuracy (% RE)Intra-day Precision (% RSD)Inter-day Accuracy (% RE)Inter-day Precision (% RSD)Reference
Calibration Curves & QC Samples< 2%< 2%< 2%< 2%[5][6]
Quality Control Samples96 - 104%< 10%96 - 104%< 10%[1]

Table 3: Recovery and Matrix Effect of the D-Mannose Assay

ParameterValueReference
Extraction Recovery104.1% - 105.5%[5][6]
Matrix Effect97.0% - 100.0%[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of D-mannose in biological samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Serum/Plasma) add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of D-Mannose calibration->quantification

Caption: Workflow for D-Mannose quantification.

Principle of Stable Isotope Dilution

The diagram below explains the principle of using a stable isotope-labeled internal standard in LC-MS/MS analysis.

isotope_dilution_principle cluster_sample In the Sample cluster_is Added Standard cluster_ms LC-MS/MS Detection cluster_quant Quantification analyte D-Mannose (Unknown Amount) ms_response Measure Peak Area Ratio (D-Mannose / this compound) analyte->ms_response is This compound (Known Amount) is->ms_response calibration_curve Compare Ratio to Calibration Curve ms_response->calibration_curve final_conc Determine D-Mannose Concentration calibration_curve->final_conc

Caption: Principle of stable isotope dilution analysis.

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of D-mannose in biological matrices.[5][6] This methodology is well-suited for high-throughput analysis in both research and clinical laboratory settings, enabling the investigation of D-mannose as a potential biomarker in various disease states.[5][7]

References

Application of D-Mannose-¹³C₆ in Metabolic Flux Analysis of Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its ability to interfere with glucose metabolism, particularly in cancer cells with low expression of phosphomannose isomerase (MPI). This interference leads to the intracellular accumulation of mannose-6-phosphate, which can inhibit key glycolytic enzymes and suppress tumor growth.

To elucidate the precise metabolic fate of D-mannose in cancer cells and to quantify its impact on various metabolic pathways, stable isotope tracing using D-Mannose-¹³C₆ has become an invaluable tool. This application note provides a detailed overview and experimental protocols for utilizing D-Mannose-¹³C₆ in metabolic flux analysis (MFA) to investigate cancer cell metabolism. By tracing the incorporation of ¹³C atoms from D-Mannose-¹³C₆ into downstream metabolites, researchers can gain quantitative insights into the contributions of mannose to glycolysis, the pentose phosphate pathway (PPP), and glycosylation pathways.

Principle of ¹³C Metabolic Flux Analysis (MFA)

¹³C Metabolic Flux Analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The methodology involves introducing a ¹³C-labeled substrate, such as D-Mannose-¹³C₆, into the cellular environment. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, it is possible to deduce the relative and absolute fluxes through different metabolic pathways. This approach provides a detailed snapshot of the metabolic rewiring in cancer cells in response to various stimuli or genetic alterations.[1][2]

Key Applications in Cancer Research

  • Quantifying Mannose Contribution to Glycolysis: Determine the extent to which exogenous mannose is catabolized through the glycolytic pathway in cancer cells.

  • Assessing Impact on Pentose Phosphate Pathway (PPP): Investigate the inhibitory effect of mannose metabolism on the PPP, a critical pathway for nucleotide and NADPH synthesis.

  • Elucidating Glycosylation Precursor Synthesis: Trace the incorporation of mannose into nucleotide sugars and complex glycans, which play crucial roles in cell signaling and adhesion.

  • Identifying Metabolic Vulnerabilities: Uncover novel metabolic dependencies in cancer cells related to mannose metabolism, which can be exploited for therapeutic purposes.

  • Evaluating Therapeutic Efficacy: Assess the metabolic response of cancer cells to therapies targeting glucose and mannose pathways.

Experimental Workflow for D-Mannose-¹³C₆ Metabolic Flux Analysis

The following diagram outlines the typical workflow for a D-Mannose-¹³C₆ tracing experiment in cancer cells.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cancer Cell Culture labeling 2. Labeling with D-Mannose-¹³C₆ cell_culture->labeling Introduce tracer quenching 3. Metabolic Quenching labeling->quenching Stop metabolism extraction 4. Metabolite Extraction quenching->extraction Extract intracellular metabolites lcms 5. LC-MS/MS Analysis extraction->lcms Inject extract mid 6. Mass Isotopologue Distribution (MID) Analysis lcms->mid Quantify isotopologues mfa 7. Metabolic Flux Analysis (MFA) mid->mfa Calculate fluxes interpretation 8. Biological Interpretation mfa->interpretation Draw conclusions mannose_glycolysis cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext D-Mannose-¹³C₆ Mannose_int D-Mannose-¹³C₆ Mannose_ext->Mannose_int GLUTs Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs M6P Mannose-6-P-¹³C₆ Mannose_int->M6P Hexokinase G6P Glucose-6-P Glucose_int->G6P Hexokinase F6P Fructose-6-P G6P->F6P GPI PPP Pentose Phosphate Pathway G6P->PPP M6P->G6P Inhibition M6P->F6P MPI M6P->F6P Inhibition of GPI Glycosylation Glycosylation M6P->Glycosylation F16BP Fructose-1,6-BP F6P->F16BP Glycolysis Glycolysis F16BP->Glycolysis mannose_effects cluster_input Input cluster_consequences Metabolic Consequences High_Mannose High Extracellular D-Mannose M6P_acc Mannose-6-P Accumulation High_Mannose->M6P_acc Low_MPI Low MPI Expression Low_MPI->M6P_acc Glycolysis_inhib Inhibition of Glycolysis M6P_acc->Glycolysis_inhib PPP_inhib Inhibition of PPP M6P_acc->PPP_inhib Growth_arrest Cell Growth Arrest Glycolysis_inhib->Growth_arrest dNTP_depletion dNTP Depletion PPP_inhib->dNTP_depletion dNTP_depletion->Growth_arrest

References

D-Mannose-13C6 Metabolic Labeling for Quantitative Glycoproteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, a critical post-translational modification, plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune response. Aberrant glycosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, making the quantitative analysis of glycoproteins a crucial aspect of modern biomedical research and drug development. Metabolic labeling using stable isotopes has emerged as a powerful strategy for the quantitative analysis of glycoproteins. This approach involves the introduction of a stable isotope-labeled precursor into cellular metabolic pathways, leading to its incorporation into newly synthesized biomolecules. D-Mannose-13C6, a stable isotope-labeled version of the monosaccharide mannose, serves as an excellent metabolic precursor for labeling the glycan moieties of glycoproteins. This allows for the precise and accurate quantification of changes in glycoprotein expression and glycosylation patterns between different cell states or conditions using mass spectrometry-based proteomics.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative glycoproteomics, from experimental design and cell culture to mass spectrometry analysis and data interpretation.

Principle of this compound Metabolic Labeling

D-Mannose is a key monosaccharide in the biosynthesis of N-linked glycans. Exogenous D-mannose is taken up by cells and, after phosphorylation to mannose-6-phosphate, enters the N-glycosylation pathway. By replacing standard D-mannose in cell culture media with this compound, the heavy isotope (¹³C) is incorporated into the glycan structures of newly synthesized glycoproteins. When two cell populations, for instance, a control and a treated sample, are cultured in the presence of "light" (unlabeled) and "heavy" (this compound) mannose, respectively, their glycoproteins can be distinguished by mass spectrometry. The mass difference of 6 Da per incorporated mannose residue allows for the relative quantification of glycoproteins and glycopeptides by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer.

Applications in Research and Drug Development

  • Biomarker Discovery: Identify glycoproteins that are differentially expressed or exhibit altered glycosylation patterns in disease states, providing potential diagnostic or prognostic biomarkers.

  • Mechanism of Action Studies: Elucidate how drugs or therapeutic agents impact glycosylation pathways and the expression of specific glycoproteins.

  • Drug Target Validation: Assess the impact of targeting specific enzymes or pathways involved in glycosylation on the glycoproteome.

  • Understanding Disease Pathophysiology: Investigate the role of glycosylation in the progression of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Experimental Protocols

This section provides detailed protocols for a typical quantitative glycoproteomics experiment using this compound metabolic labeling.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the labeling of two cell populations for comparative quantitative glycoproteomics.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Mannose (unlabeled)

  • This compound (MedchemExpress or other supplier)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture Preparation:

    • Culture cells in their standard complete medium until they reach approximately 70-80% confluency. For optimal labeling, it is recommended to passage the cells at least twice in the labeling medium prior to the experiment to ensure complete incorporation of the label.

  • Preparation of Labeling Media:

    • "Light" Medium: Prepare complete culture medium supplemented with a standard concentration of unlabeled D-mannose (e.g., 50 µM).[1][2] The exact concentration may need to be optimized for your specific cell line.

    • "Heavy" Medium: Prepare complete culture medium supplemented with this compound at the same concentration as the "light" medium (e.g., 50 µM).[1][2] Ensure the this compound is fully dissolved.

    • Note: Standard glucose concentrations (e.g., 5 mM) should be maintained in both media, as glucose can be a source of mannose for glycosylation.[1][2] Using dialyzed FBS is crucial to minimize the presence of unlabeled mannose.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • For the "light" sample, add the prepared "light" medium.

    • For the "heavy" sample, add the prepared "heavy" medium.

    • Incubate the cells for a sufficient duration to allow for glycoprotein turnover and incorporation of the label. A typical labeling time is 24-72 hours, but this should be optimized for the specific cell line and experimental goals.[1] A labeling efficiency of ≥ 95% is desirable for accurate quantification.[3][4]

  • Cell Harvesting:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or using a cell lifter in ice-cold PBS.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Remove the supernatant and store the cell pellets at -80°C until further processing.

Protocol 2: Glycoprotein Enrichment and Protein Digestion

This protocol describes the enrichment of glycoproteins from the labeled cell lysates and their subsequent digestion into peptides for mass spectrometry analysis. Several enrichment strategies exist, including lectin affinity chromatography and hydrazide chemistry. Here, we describe a general workflow that can be adapted for specific enrichment kits or methods.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Glycoprotein enrichment kit (e.g., based on lectin affinity or hydrazide chemistry)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Lysis:

    • Resuspend the "light" and "heavy" cell pellets in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Collect the supernatants containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Sample Mixing (for relative quantification):

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).

  • Glycoprotein Enrichment:

    • Follow the manufacturer's protocol for the chosen glycoprotein enrichment kit. This typically involves incubating the mixed protein lysate with the enrichment resin, followed by washing steps to remove non-glycosylated proteins.

  • Elution and Reduction/Alkylation:

    • Elute the enriched glycoproteins according to the kit's instructions.

    • To the eluted glycoproteins, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

This protocol provides a general outline for the analysis of the labeled glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • C18 analytical column for peptide separation

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Spectronaut)

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide sample in an appropriate volume of Solvent A.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the peptides using a suitable gradient of Solvent B. A typical gradient might be from 2% to 40% Solvent B over 60-120 minutes.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

      • MS1 Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" isotopic pairs of glycopeptides.

      • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using HCD or CID) to obtain peptide sequence and glycan composition information.

  • Data Analysis:

    • Use a suitable software package for the identification and quantification of glycoproteins and glycopeptides.

    • Database Search: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptide sequences. The search parameters should include variable modifications for common PTMs and the specific mass shift corresponding to the this compound label on asparagine residues within the N-glycosylation motif (N-X-S/T, where X is not proline).

    • Quantification: The software will identify the "light" and "heavy" isotopic pairs and calculate the ratio of their intensities. This ratio represents the relative abundance of the glycoprotein/glycopeptide between the two samples.

    • Data Filtering and Statistical Analysis: Filter the results to ensure high confidence identifications (e.g., based on peptide score, false discovery rate). Perform statistical analysis to identify glycoproteins with significant changes in abundance.

Data Presentation

Quantitative data from this compound labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantified Glycoproteins

Protein AccessionGene NameProtein DescriptionHeavy/Light Ratiop-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P01876IGHA1Immunoglobulin heavy constant alpha 12.540.002Upregulated
Q9Y6R7MUC1Mucin-10.450.008Downregulated
P04083ANXA1Annexin A11.120.72Unchanged
P10636CDFMacrophage colony-stimulating factor 13.12<0.001Upregulated

Table 2: Example of Site-Specific Glycosylation Quantification

Protein AccessionGene NameGlycosylation Site (N)Peptide SequenceHeavy/Light Ratiop-valueRegulation
P01876IGHA1N144VVSVLTVLHQDWLDGK2.890.001Upregulated
P01876IGHA1N363LSNLTSEGLRF2.210.015Upregulated
Q9Y6R7MUC1N85GSTAPPAHGVTSAPDTR0.380.011Downregulated

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound incorporation into the N-linked glycosylation pathway.

Experimental_Workflow Quantitative Glycoproteomics Workflow using this compound Labeling Metabolic Labeling 'Light' (D-Mannose) 'Heavy' (this compound) Harvest Cell Harvesting & Lysis Labeling->Harvest Mix Protein Quantification & 1:1 Mixing Harvest->Mix Enrich Glycoprotein Enrichment Mix->Enrich Digest Reduction, Alkylation & Trypsin Digestion Enrich->Digest Desalt C18 Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: Overall workflow for quantitative glycoproteomics with this compound.

Logical_Relationship Logical Relationship of Quantitative Analysis MS1 MS1 Spectrum Light_Peak Light Isotope Peak (D-Mannose) MS1->Light_Peak Heavy_Peak Heavy Isotope Peak (this compound) MS1->Heavy_Peak Ratio Intensity Ratio (Heavy/Light) Light_Peak->Ratio Heavy_Peak->Ratio Quant Relative Quantification Ratio->Quant

Caption: Principle of quantification from MS1 isotopic peaks.

References

Application Notes and Protocols for Tracing D-Mannose-13C6 Incorporation into N-Glycans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for tracing the incorporation of D-Mannose-13C6 into N-glycans, a powerful technique for understanding glycoprotein biosynthesis, metabolic flux, and the efficacy of therapeutic interventions.

Introduction

Stable isotope tracing using this compound offers a precise and quantitative method to follow the metabolic fate of mannose as it is incorporated into N-glycans. Unlike radioactive labeling, this approach is safer and provides detailed information on the contribution of exogenous mannose to the total N-glycan pool through mass spectrometry analysis. This technique is invaluable for studying congenital disorders of glycosylation (CDG), cancer biology, and the production of biopharmaceuticals.

Exogenous mannose can be taken up by cells and converted to Mannose-6-Phosphate, which then enters the N-glycosylation pathway.[1][2][3] By using D-Mannose fully labeled with Carbon-13 (¹³C), researchers can distinguish it from the endogenous mannose pool, which is primarily derived from glucose.[1][2]

Core Experimental Workflow

The overall process involves culturing cells in the presence of this compound, harvesting the cells or secreted glycoproteins, releasing the N-glycans, and analyzing them by mass spectrometry to determine the extent of isotope incorporation.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with This compound Cell_Culture->Labeling Harvest 3. Harvest Cells & Isolate Glycoproteins Labeling->Harvest Release 4. N-Glycan Release (e.g., PNGase F) Harvest->Release Purification 5. N-Glycan Purification Release->Purification MS_Analysis 6. Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Purification->MS_Analysis Data_Analysis 7. Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: A generalized workflow for tracing this compound incorporation into N-glycans.

Metabolic Pathway of Mannose Incorporation

This compound enters the cell and is phosphorylated to ¹³C₆-Mannose-6-Phosphate. This can then be converted to ¹³C₆-Mannose-1-Phosphate and subsequently to GDP-¹³C₆-Mannose, the donor substrate for N-glycosylation in the endoplasmic reticulum. This pathway competes with the endogenous pathway where glucose is converted to Fructose-6-Phosphate and then to Mannose-6-Phosphate.

Mannose Incorporation Pathway Glucose Glucose Fructose_6_P Fructose-6-P Glucose->Fructose_6_P Glycolysis D_Mannose_13C6 This compound (exogenous) C13_Mannose_6_P 13C6-Mannose-6-P D_Mannose_13C6->C13_Mannose_6_P Hexokinase Mannose_6_P Mannose-6-P Fructose_6_P->Mannose_6_P MPI Mannose_1_P Mannose-1-P Mannose_6_P->Mannose_1_P PMM2 C13_Mannose_1_P 13C6-Mannose-1-P C13_Mannose_6_P->C13_Mannose_1_P PMM2 GDP_Mannose GDP-Mannose Mannose_1_P->GDP_Mannose GDP_C13_Mannose GDP-13C6-Mannose C13_Mannose_1_P->GDP_C13_Mannose N_Glycan_Biosynthesis N-Glycan Biosynthesis (ER and Golgi) GDP_Mannose->N_Glycan_Biosynthesis GDP_C13_Mannose->N_Glycan_Biosynthesis

References

Application Note: Quantification of D-Mannose in Human Plasma and Serum using a Validated LC-MS/MS Method with D-Mannose-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of D-mannose in human plasma and serum. The assay utilizes a stable isotope-labeled internal standard, D-Mannose-13C6, to ensure high precision and accuracy. The sample preparation is straightforward, involving a simple protein precipitation step. Chromatographic separation is achieved on a specialized carbohydrate column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). This method is highly suitable for clinical research and drug development applications where reliable measurement of D-mannose is required.

Introduction

D-mannose is a C-2 epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1] Altered levels of D-mannose have been associated with various physiological and pathological conditions, including congenital disorders of glycosylation and certain types of cancer, making it a valuable biomarker in clinical research.[2][3] Accurate and precise quantification of D-mannose in biological matrices is therefore crucial. This application note presents a validated LC-MS/MS method that is both sensitive and specific for the determination of D-mannose in human plasma and serum. The use of this compound as an internal standard (IS) corrects for matrix effects and variations in instrument response, leading to reliable quantification.[1][2]

Experimental Workflow

LC-MS/MS Workflow for D-Mannose Quantification Sample Plasma/Serum Sample Spike Spike with This compound (IS) Sample->Spike 1. Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. Supernatant Collect Supernatant Centrifuge->Supernatant 4. Inject Inject into LC-MS/MS System Supernatant->Inject 5. LC LC Separation Inject->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Acquisition and Analysis MS->Data Result Quantification of D-Mannose Data->Result

Caption: Experimental workflow for D-mannose quantification.

Materials and Reagents

  • D-Mannose (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories, Inc.)

  • LC-MS grade acetonitrile (Fisher Scientific)

  • LC-MS grade water (Fisher Scientific)

  • Human plasma/serum (BioIVT)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of D-mannose and this compound in water.

  • Working Standard Solutions: Serially dilute the D-mannose stock solution with water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with water to a final concentration of 10 µg/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma or serum with the appropriate working standard solutions to create a calibration curve (e.g., 0.31 to 50 µg/mL) and QC samples at low, medium, and high concentrations.[1][2]

Sample Preparation
  • To 100 µL of plasma or serum sample, standard, or QC, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.[4]

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent[2]
ColumnSUPELCOGEL™ Pb, 6% Crosslinked, or a HILIC column suitable for saccharide analysis[1][2]
Column Temperature80 °C (for SUPELCOGEL™ Pb) or as recommended for the specific column[2]
Mobile PhaseIsocratic elution with 100% HPLC water, or a gradient with acetonitrile and water for HILIC separation[1][2]
Flow Rate0.5 mL/min[2]
Injection Volume5 µL

Mass Spectrometry

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., API 3200 QTRAP)[2]
Ionization ModeNegative Ion Electrospray (ESI-)[2]
IonSpray Voltage-4500 V[2]
Source Temperature500 °C[2]
Nebulizer Gas65 psi[2]
Heater Gas30 psi[2]
Curtain Gas20 psi[2]
Collision GasMedium[2]

Selected Reaction Monitoring (SRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
D-Mannose179.059.0
This compound (IS)185.092.0

Data Analysis and Results

The concentration of D-mannose in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the D-mannose SRM transition to the this compound IS SRM transition against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Performance

The presented method demonstrates excellent performance characteristics, as summarized in the tables below.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.31 - 50 µg/mL[1][2]
Correlation Coefficient (r²)> 0.99[1]

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low1< 15%< 15%± 15%
Medium10< 15%< 15%± 15%
High40< 15%< 15%± 15%

Data presented are representative and may vary between laboratories and instruments.

Table 3: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low104.1 - 105.5[2]97.0 - 100.0[2]
Medium104.1 - 105.5[2]97.0 - 100.0[2]
High104.1 - 105.5[2]97.0 - 100.0[2]

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of D-mannose in human plasma and serum. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method ideal for high-throughput analysis in a clinical or research setting. The method has been shown to be accurate and precise over a wide range of concentrations relevant to physiological and pathological levels of D-mannose.

Signaling Pathway Visualization

D-Mannose Metabolic and Signaling Context Extracellular_Mannose Extracellular D-Mannose Intracellular_Mannose Intracellular D-Mannose Extracellular_Mannose->Intracellular_Mannose Transport Cell_Membrane Cell Membrane M6P Mannose-6-Phosphate Intracellular_Mannose->M6P ATP -> ADP HK HK Hexokinase F6P Fructose-6-Phosphate M6P->F6P Reversible PMI M1P Mannose-1-Phosphate M6P->M1P Reversible PMM PMI Phosphomannose Isomerase Glycolysis Glycolysis F6P->Glycolysis PMM Phosphomannomutase GDP_Mannose GDP-Mannose M1P->GDP_Mannose GTP -> PPi GDP_M_Pyro GDP_M_Pyro GDP-Mannose Pyrophosphorylase Glycosylation Protein Glycosylation GDP_Mannose->Glycosylation

References

Practical Applications of D-Mannose-¹³C₆ in Clinical Biomarker Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and practical guidance for utilizing D-Mannose-¹³C₆ in clinical biomarker discovery. The protocols cover two primary applications: its use as an internal standard for the quantification of endogenous D-mannose and its application as a metabolic tracer to investigate glycosylation pathways and discover novel biomarkers.

Application Note 1: Quantification of Serum D-Mannose as a Potential Cancer Biomarker using D-Mannose-¹³C₆ as an Internal Standard

Elevated serum levels of D-mannose have been identified as a potential biomarker for certain cancers, including esophageal and breast cancer. Accurate quantification of D-mannose in complex biological matrices like serum is crucial for its validation as a clinical biomarker. The use of a stable isotope-labeled internal standard, such as D-Mannose-¹³C₆, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.

Experimental Protocol: LC-MS/MS Quantification of Serum D-Mannose

This protocol outlines a robust and reproducible method for the quantification of D-mannose in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with D-Mannose-¹³C₆ as an internal standard.

1. Materials and Reagents:

  • D-Mannose (analytical standard)

  • D-Mannose-¹³C₆ (internal standard, IS)

  • Human serum samples

  • Surrogate blank serum (e.g., 4% Bovine Serum Albumin in PBS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Phosphate-buffered saline (PBS)

2. Preparation of Stock Solutions and Standards:

  • D-Mannose Stock Solution (1 mg/mL): Dissolve 10 mg of D-mannose in 10 mL of water.

  • D-Mannose-¹³C₆ (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of D-Mannose-¹³C₆ in 1 mL of water.

  • Working Standards: Prepare a series of standard solutions by spiking known concentrations of the D-mannose stock solution into surrogate blank serum to achieve a concentration range of 1-50 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with water.

3. Sample Preparation:

  • Thaw serum samples on ice.

  • To 50 µL of serum, standard, or blank, add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of water for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The following table summarizes the key parameters for the LC-MS/MS analysis.

ParameterValue
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnSUPELCOGEL™ Pb, 6% Crosslinked
Mobile Phase100% HPLC water
Flow Rate0.5 mL/min
Column Temperature80°C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsD-Mannose: m/z 179 → 59
D-Mannose-¹³C₆ (IS): m/z 185 → 92
Dwell Time200 ms

5. Data Analysis:

  • Quantify D-mannose concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve generated from the surrogate serum standards.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (50 µL) is_add Add D-Mannose-¹³C₆ (IS) serum->is_add precip Protein Precipitation (ACN) is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for serum D-mannose quantification.

Application Note 2: Metabolic Tracing of Glycosylation Pathways for Biomarker Discovery using D-Mannose-¹³C₆

Alterations in protein glycosylation are a hallmark of many diseases, including cancer and congenital disorders of glycosylation (CDG). D-Mannose-¹³C₆ can be used as a metabolic tracer to follow the flux of mannose into various glycosylation pathways. By tracking the incorporation of the ¹³C label into glycoproteins and other glycoconjugates, researchers can identify novel biomarkers and gain insights into disease pathogenesis.

Key Concepts
  • Metabolic Flux Analysis (MFA): D-Mannose-¹³C₆ is introduced into a biological system (e.g., cell culture, animal model), and the rate of its incorporation into downstream metabolites is measured. This provides a dynamic view of metabolic pathway activity.

  • Glycan Profiling: Mass spectrometry is used to analyze the structure and composition of glycans released from glycoproteins. The presence of ¹³C-labeled mannose in specific glycan structures can indicate altered glycosylation patterns in disease.

Experimental Protocol: In Vitro D-Mannose-¹³C₆ Labeling of Glycoproteins

This protocol provides a general framework for tracing the incorporation of D-Mannose-¹³C₆ into N-glycans in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest (e.g., cancer cell line, patient-derived fibroblasts) in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Prepare labeling medium by supplementing glucose-free and mannose-free DMEM with dialyzed fetal bovine serum (to minimize unlabeled monosaccharides), a physiological concentration of unlabeled glucose (e.g., 5 mM), and the desired concentration of D-Mannose-¹³C₆ (e.g., 50 µM - 1 mM).

  • Remove the standard growth medium, wash the cells once with sterile PBS, and add the labeling medium.

  • Incubate the cells for a specific time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of label incorporation.

2. Glycoprotein Extraction and N-Glycan Release:

  • After the labeling period, wash the cells with ice-cold PBS and harvest them.

  • Lyse the cells and extract total protein using a suitable lysis buffer.

  • Quantify the protein concentration (e.g., using a BCA assay).

  • Denature a known amount of protein (e.g., 50 µg) and release the N-glycans using PNGase F digestion according to the manufacturer's protocol.

3. N-Glycan Purification and Derivatization (Optional but Recommended):

  • Purify the released N-glycans using a solid-phase extraction (SPE) method, such as porous graphitized carbon (PGC) cartridges.

  • For certain analytical methods (e.g., GC-MS), derivatization of the monosaccharides is necessary. This can be achieved by acid hydrolysis of the glycans followed by reduction and acetylation to form alditol acetates.

4. Mass Spectrometry Analysis:

  • LC-MS/MS for Glycan Profiling: Analyze the purified N-glycans using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography. This allows for the identification and relative quantification of different glycan structures and their ¹³C-labeled isotopologues.

  • GC-MS for Monosaccharide Composition: Analyze the derivatized monosaccharides to determine the enrichment of ¹³C in mannose and other sugars.

5. Data Analysis:

  • Calculate the fractional enrichment of ¹³C in mannose within specific glycan structures or in the total monosaccharide pool.

  • Compare the labeling patterns between different experimental conditions (e.g., control vs. disease model, treated vs. untreated) to identify significant changes in mannose flux and glycosylation.

Mannose Metabolism and Glycosylation Pathway

G cluster_uptake Cellular Uptake & Phosphorylation cluster_glyco Glycosylation Pathway cluster_glycolysis Glycolysis Man_ext D-Mannose-¹³C₆ (extracellular) Man_int D-Mannose-¹³C₆ (intracellular) Man_ext->Man_int GLUTs Man6P Mannose-6-P-¹³C₆ Man_int->Man6P Hexokinase Man1P Mannose-1-P-¹³C₆ Man6P->Man1P PMM2 Fru6P Fructose-6-P-¹³C₆ Man6P->Fru6P MPI GDP_Man GDP-Mannose-¹³C₆ Man1P->GDP_Man GMPP Glycoproteins ¹³C-Labeled Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases

Caption: Metabolic fate of D-Mannose-¹³C₆.

Quantitative Data Summary: Mannose Contribution to N-Glycans

The following table summarizes findings on the contribution of exogenous mannose to N-glycan synthesis in various cell lines, as determined by stable isotope tracing.

Cell LineMannose ConcentrationContribution of Exogenous Mannose to N-Glycan Mannose (%)
Control Fibroblasts50 µM25-30
MPI-deficient Fibroblasts50 µM~80
Various Cancer Cell Lines50 µM10-45
Various Cancer Cell Lines200 µMup to 75

This data highlights that the contribution of exogenous mannose to glycosylation is cell-type dependent and influenced by the activity of enzymes like Mannose Phosphate Isomerase (MPI).

Conclusion

D-Mannose-¹³C₆ is a versatile tool for clinical biomarker discovery. Its application as an internal standard ensures accurate quantification of endogenous D-mannose, a promising cancer biomarker. Furthermore, its use as a metabolic tracer enables the detailed investigation of glycosylation pathways, offering a powerful approach for identifying novel biomarkers and therapeutic targets in a range of diseases characterized by altered glycosylation. The protocols and data presented here provide a solid foundation for researchers to incorporate D-Mannose-¹³C₆ into their biomarker discovery workflows.

Troubleshooting & Optimization

Troubleshooting poor incorporation of D-Mannose-13C6 in metabolic labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannose-13C6 metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to poor incorporation of this compound in your metabolic labeling experiments.

Q1: My this compound incorporation is very low. What are the primary factors to consider?

A1: Poor incorporation of this compound can stem from several factors. The most common culprits are:

  • Competition from Glucose: High concentrations of glucose in your culture medium can outcompete this compound for uptake by cells. While mannose has specific transporters, glucose can also be utilized by these transporters, albeit less efficiently.

  • High Phosphomannose Isomerase (MPI) Activity: MPI rapidly converts mannose-6-phosphate (the first intracellular metabolite of mannose) into fructose-6-phosphate, shunting it towards glycolysis rather than glycosylation pathways.[1] Cell lines with high MPI expression may exhibit lower incorporation of the label into glycoproteins.

  • Suboptimal this compound Concentration: The concentration of the labeled mannose in your medium is critical. It needs to be high enough to effectively compete with endogenous unlabeled mannose synthesis from glucose but not so high as to induce cytotoxicity.

  • Cell Viability Issues: High concentrations of mannose can be toxic to some cell lines, particularly those with low MPI expression. Reduced cell viability will naturally lead to decreased metabolic activity and poor label incorporation.

  • Insufficient Labeling Time: The time required to achieve isotopic steady state can vary depending on the cell type and the specific metabolic pathways involved. For glycoproteins, this can take several hours.[2]

Q2: How does the glucose concentration in my cell culture medium affect this compound labeling?

A2: Glucose concentration is a critical parameter. D-glucose is the primary sugar source for most cultured cells and can significantly inhibit the uptake and incorporation of D-mannose. Although mammalian cells have mannose-specific transporters, high levels of glucose can still interfere with mannose uptake.[3] For optimal labeling, it is recommended to use a medium with a reduced glucose concentration or a glucose-free medium supplemented with this compound. However, be mindful that altering glucose levels can also impact overall cell metabolism and health.

Q3: What is the role of Phosphomannose Isomerase (MPI) and how can I assess its activity in my cells?

A3: Phosphomannose Isomerase (MPI) is a key enzyme that catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate.[1] This reaction represents a major branch point in mannose metabolism. High MPI activity will divert a significant portion of the internalized this compound into the glycolytic pathway, thereby reducing its availability for incorporation into glycoproteins. Conversely, cell lines with low MPI expression are more likely to channel mannose-6-phosphate towards glycosylation. You can assess MPI activity in your cell lysates using a commercially available ELISA kit or a coupled enzyme assay.

Q4: I suspect this compound is causing cytotoxicity in my cell line. How can I check for this and what can I do?

A4: High concentrations of mannose can be cytotoxic, especially in cells with low MPI activity, due to the accumulation of mannose-6-phosphate. To assess cytotoxicity, you can perform a standard cell viability assay, such as the MTT, MTS, or resazurin assay.[4] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. If cytotoxicity is observed, consider reducing the concentration of this compound and/or the labeling duration.

Q5: What is a good starting concentration for this compound in my labeling experiment?

A5: The optimal concentration can vary between cell lines. However, a good starting point is often in the range of 50 µM to 1 mM.[1][5] It has been shown that at physiological concentrations of glucose (5 mM) and mannose (50 µM), exogenous mannose can contribute significantly to N-glycans.[5] For some applications, higher concentrations may be necessary to maximize labeling. It is recommended to perform a pilot experiment with a range of concentrations to determine the best balance between labeling efficiency and cell viability for your specific experimental setup.

Data Presentation

Table 1: Effect of Glucose Concentration on D-Mannose Incorporation

This compound Conc.Glucose Conc.Relative this compound Incorporation (%)Reference Cell Viability (%)
100 µM25 mM (High)25 ± 598 ± 2
100 µM5 mM (Physiological)75 ± 897 ± 3
100 µM1 mM (Low)95 ± 695 ± 4
100 µM0 mM (Glucose-free)98 ± 385 ± 7

Note: Data are hypothetical and for illustrative purposes to show expected trends. Actual results will vary depending on the cell line and experimental conditions.

Table 2: Influence of MPI Expression on this compound Incorporation

Cell LineRelative MPI ExpressionThis compound Conc.Relative this compound Incorporation (%)
Cell Line AHigh100 µM40 ± 7
Cell Line BLow100 µM85 ± 9

Note: Data are hypothetical and for illustrative purposes. Cell lines with lower MPI expression are expected to show higher incorporation of this compound into glycoproteins.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Glycoproteins in Mammalian Cells

This protocol provides a general framework for labeling glycoproteins in adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium (of the same formulation as the complete medium)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with the desired final concentration of this compound (e.g., 100 µM). If a low-glucose condition is desired, a mix of complete and glucose-free media can be used to achieve the target glucose concentration before adding this compound.

  • Medium Exchange: Carefully aspirate the complete medium from the wells. Wash the cells gently once with sterile PBS.

  • Labeling: Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for the desired labeling period (e.g., 24-48 hours). The optimal time should be determined empirically.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as protein extraction and analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the potential cytotoxicity of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24 or 48 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis of Labeled Glycoproteins

This is a general workflow for preparing this compound labeled glycoproteins for mass spectrometry.

Materials:

  • Labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • C18 spin columns for desalting

Procedure:

  • Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: The cleaned peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of this compound into glycopeptides.

Visualizations

Mannose_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound D-Mannose-13C6_in This compound This compound->D-Mannose-13C6_in Transport Glucose Glucose Glucose->D-Mannose-13C6_in Competition Man-6-P-13C6 Mannose-6-Phosphate-13C6 D-Mannose-13C6_in->Man-6-P-13C6 Hexokinase Fru-6-P Fructose-6-Phosphate Man-6-P-13C6->Fru-6-P MPI GDP-Man-13C6 GDP-Mannose-13C6 Man-6-P-13C6->GDP-Man-13C6 PMM, GMPP Glycolysis Glycolysis Fru-6-P->Glycolysis Glycosylation Glycoprotein Synthesis GDP-Man-13C6->Glycosylation

Caption: this compound Metabolic Pathway.

Troubleshooting_Workflow Start Poor this compound Incorporation CheckViability Check Cell Viability Start->CheckViability OptimizeConc Optimize this compound Concentration CheckViability->OptimizeConc Low Viability CheckGlucose Check Glucose Concentration in Medium CheckViability->CheckGlucose Good Viability Success Successful Incorporation OptimizeConc->Success ReduceGlucose Reduce or Remove Glucose CheckGlucose->ReduceGlucose High Glucose CheckMPI Assess MPI Activity CheckGlucose->CheckMPI Low/No Glucose ReduceGlucose->Success SelectLowMPI Select Cell Line with Lower MPI Expression CheckMPI->SelectLowMPI High MPI IncreaseTime Increase Labeling Time CheckMPI->IncreaseTime Low MPI SelectLowMPI->Success IncreaseTime->Success

Caption: Troubleshooting Workflow for Poor Labeling.

References

Technical Support Center: D-Mannose-13C6 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of D-Mannose, featuring D-Mannose-13C6 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for D-Mannose quantification?

A1: this compound is a stable isotope-labeled (SIL) internal standard for D-Mannose.[1][2][3][4] It is chemically identical to D-Mannose, meaning it co-elutes during chromatography and exhibits the same ionization behavior in the mass spectrometer. This co-elution compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[5] The mass difference of +6 Da allows for its distinct detection from the unlabeled endogenous D-Mannose.[6]

Q2: What are the typical mass transitions (MRM) for D-Mannose and this compound?

A2: While specific transitions should be optimized in your laboratory, a common approach for underivatized mannose is to use negative ion electrospray ionization (ESI-). The deprotonated molecules are monitored. For this compound, the mass of the precursor ion will be 6 Daltons higher than that of D-Mannose.

Q3: Is derivatization necessary for D-Mannose analysis by LC-MS/MS?

A3: Derivatization is not always necessary but can be beneficial. Several methods have been successfully developed without derivatization.[1][2][3][4][7] However, derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve chromatographic retention and ionization efficiency, which can be particularly useful for complex matrices or when higher sensitivity is required.[8]

Q4: How can I resolve D-Mannose from its isomers like D-Glucose?

A4: Chromatographic separation of D-Mannose from its isomers, particularly the highly abundant D-Glucose, is a critical challenge.[1][4][5] Specialized columns, such as a SUPELCOGELTM Pb column, have been shown to be effective.[1][2][3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a well-suited technique for separating these polar sugars.[7] Method development will involve optimizing the mobile phase composition and gradient.

Q5: What are common sample preparation techniques for analyzing D-Mannose in biological fluids?

A5: A simple protein precipitation is a common first step for samples like plasma and serum.[7] This is often followed by a dilution step. The use of a stable isotope-labeled internal standard like this compound is crucial to account for any analyte loss during these steps.[1][2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize mobile phase composition and gradient. Ensure column is properly equilibrated. Check for column degradation.
Sample solvent mismatch.Ensure the final sample solvent is compatible with the initial mobile phase conditions.
Low Signal Intensity / No Peak Incorrect MS parameters.Verify the correct mass transitions are being monitored. Optimize source parameters (e.g., voltages, temperatures, gas flows).[9]
Sample degradation.Prepare fresh samples and standards. Investigate sample stability under storage conditions.
Inefficient ionization.Consider using a different ionization mode (e.g., positive vs. negative) or adding a mobile phase additive. Derivatization may also improve ionization.
Instrument contamination.Clean the ion source. Check for blockages in the sample path.
Inconsistent Results / Poor Reproducibility Inconsistent sample preparation.Ensure precise and consistent pipetting and dilution steps. Use an internal standard (this compound) to correct for variability.[1][2][3][4][5]
LC system variability.Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate.[9]
Matrix effects.Evaluate for ion suppression or enhancement. Dilute the sample further or use a more effective sample cleanup method.
Co-elution with Interferences Inadequate chromatographic separation.Modify the chromatographic method (e.g., change gradient, mobile phase, or column) to resolve the interference.[1][4][5]
Isobaric interference.If the interference has the same mass, chromatographic separation is essential. High-resolution mass spectrometry may also help differentiate the compounds.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of D-Mannose. Note that these are starting points and should be optimized for your specific instrumentation and application.

Table 1: Example LC Parameters

ParameterValueReference
Column SUPELCOGELTM Pb, 6% Crosslinked[1][2][3][4]
Mobile Phase HPLC Water[1][2][3][4]
Flow Rate 0.5 mL/min[1][2][3][4]
Column Temperature 80 °C[1][2][3][4]

Table 2: Example MS Parameters

ParameterValueReference
Ionization Mode Negative Ion Electrospray (ESI-)[1][2][3][4]
Internal Standard This compound[1][2][3][4]

Experimental Protocols

Protocol 1: Sample Preparation from Serum

  • Thaw serum samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Spike 50 µL of serum with a known concentration of this compound internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards

  • Prepare a stock solution of D-Mannose in a suitable solvent (e.g., water).

  • Prepare a stock solution of this compound at a concentration relevant to the expected sample concentrations.

  • Perform serial dilutions of the D-Mannose stock solution to create a series of calibration standards.

  • Spike each calibration standard with the same concentration of this compound as used for the samples.

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (e.g., SUPELCOGEL Pb) reconstitute->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Mannose / Mannose-13C6) integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for D-Mannose quantification.

troubleshooting_workflow start No or Low Signal check_ms MS Parameters Correct? start->check_ms check_lc LC Conditions Optimal? check_ms->check_lc Yes optimize_ms Optimize Source & MRM Transitions check_ms->optimize_ms No check_sample Sample Integrity OK? check_lc->check_sample Yes optimize_lc Adjust Mobile Phase /Gradient/Column check_lc->optimize_lc No prep_fresh Prepare Fresh Sample/Standards check_sample->prep_fresh No good_signal Signal Acquired check_sample->good_signal Yes optimize_ms->check_ms optimize_lc->check_lc prep_fresh->start

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Overcoming Matrix Effects in D-Mannose-13C6 Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-Mannose-13C6 for quantitative analysis. The focus is on identifying, understanding, and overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Troubleshooting Guide

Q: My analyte-to-internal standard (D-Mannose / this compound) ratio is inconsistent across different samples or batches. What's happening?

A: Inconsistent analyte/internal standard (A/IS) ratios are a primary indicator that your stable isotope-labeled internal standard (SIL-IS) is not fully compensating for variability between samples.[1][2] This can be caused by several factors:

  • Differential Matrix Effects: The composition of your biological matrix can vary significantly from one individual or lot to another.[2] If the matrix components that cause ion suppression or enhancement differ between samples, they might affect the analyte and the internal standard to slightly different degrees, altering the ratio.[1]

  • Chromatographic Separation: Although this compound is an excellent internal standard, subtle differences in chromatography can lead to incomplete co-elution with the native D-Mannose. If they separate even slightly, they can be affected differently by interfering compounds eluting at that specific moment, leading to ratio variability.[1]

  • High Concentration of Interferences: Extremely "dirty" samples can overwhelm the ionization source, causing non-linear detector responses that even a SIL-IS cannot fully correct.

  • Internal Standard Impurity: Verify the purity of your this compound standard, as any presence of unlabeled D-Mannose can artificially inflate the analyte signal and lead to inaccurate quantification.[1]

Solution Steps:

  • Re-evaluate Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation to better remove interfering matrix components like phospholipids and salts.[3][4][5]

  • Optimize Chromatography: Adjust your LC gradient, flow rate, or change to a different column chemistry to ensure the analyte and IS peaks are sharp and perfectly co-elute.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components to a level where their effect on ionization is minimized.[6][7] This is a simple but effective strategy, provided the analyte concentration remains above the lower limit of quantification (LLOQ).

Q: I'm seeing very low or no signal for D-Mannose, even at concentrations that should be detectable. Could this be a matrix effect?

A: Yes, a significant loss of signal is a classic symptom of ion suppression, which is a common type of matrix effect.[8][9][10] Ion suppression occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, reducing its signal.[4][11][12]

Solution Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is occurring.[11][12] This will show if the D-Mannose peak is eluting in a suppression zone.

  • Improve Chromatographic Separation: Modify your LC method to shift the retention time of D-Mannose away from the regions of ion suppression.[6][12]

  • Enhance Sample Cleanup: Use more advanced sample preparation techniques (e.g., liquid-liquid extraction or solid-phase extraction) to remove the specific matrix components causing the suppression.[4][5]

  • Check Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13][14] If your instrument allows, testing with APCI could be an option.

Q: My assay's precision and accuracy are poor, even though I'm using this compound. Why isn't the internal standard correcting the issue?

A: While this compound is the best choice for an internal standard, its ability to compensate for matrix effects depends on it behaving identically to the analyte.[1][15][16] If precision and accuracy are poor, it suggests this condition is not being met.

  • Variable Extraction Recovery: The efficiency of your extraction process may differ between your calibration standards, quality controls, and unknown samples, especially if the matrices are different (e.g., surrogate matrix for calibrators vs. authentic patient plasma).[2] A SIL-IS should correct for this, but extreme variations can be problematic.

  • Non-Parallel Matrix Effects: The matrix effect may not be consistent across the concentration range of your calibration curve. High-concentration samples might experience different levels of suppression or enhancement than low-concentration samples.

  • Co-eluting Interferences with the Same Mass Transition: It is possible, though less common, for a matrix component to have the same mass-to-charge ratio and fragmentation pattern as D-Mannose or this compound. This would directly interfere with quantification and would not be corrected. Improving chromatographic resolution is the best solution here.[11]

Solution Steps:

  • Evaluate Matrix Effects Systematically: Use the post-extraction spike method (see Protocol 3) on at least six different lots of your biological matrix to assess the variability of the matrix effect.[11]

  • Consider Matrix-Matched Calibrators: If possible, prepare your calibration standards in a blank matrix that is as close as possible to your study samples.[4][14] For endogenous analytes like mannose, a surrogate matrix (e.g., 4% BSA in PBS) can be used, but its similarity to the authentic matrix must be validated.[17][18]

  • Review Integration Parameters: Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently across all samples.

Frequently Asked Questions (FAQs)

Q: What is a matrix effect in LC-MS/MS analysis?

A: A matrix effect is any alteration of the analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[4][11][12][13] These components (e.g., salts, phospholipids, proteins) do not generate a direct signal but can either suppress or enhance the analyte's signal by interfering with the process of ion formation in the MS source.[11] This can lead to inaccurate and unreliable quantitative results.[12]

Q: How does this compound help in overcoming matrix effects?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to D-Mannose, except that its six carbon atoms are the heavier 13C isotope instead of 12C. Because of this near-identical chemical nature, it is expected to have the same behavior during sample extraction, chromatographic elution, and ionization.[1][15] Therefore, any ion suppression or enhancement that affects D-Mannose should affect this compound to the same degree.[16] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[15]

Q: How can I quantitatively measure the matrix effect?

A: The matrix effect is typically quantified by calculating the Matrix Factor (MF) using a post-extraction spiking method.[11][13] The formula is:

MF (%) = (Peak Area of Analyte in Spiked Matrix Extract / Peak Area of Analyte in Neat Solution) x 100

  • An MF value of 100% indicates no matrix effect.

  • An MF value < 100% indicates ion suppression.[8][11]

  • An MF value > 100% indicates ion enhancement.[11]

For a robust method, the coefficient of variation (CV) of the MF across different lots of matrix should be less than 15%.[17]

Q: What are the primary strategies to minimize matrix effects?

A: There are three main strategies that can be used alone or in combination:

  • Improve Sample Preparation: The goal is to remove interfering components before analysis. Techniques range from simple protein precipitation (PPT) to more effective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4][5]

  • Optimize Chromatographic Separation: Adjusting the LC method to separate the analyte from matrix interferences is a powerful approach. This can involve changing the gradient, using a different column, or employing advanced techniques like 2D-LC.[6][12]

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample is a straightforward way to mitigate their impact.[7][14]

Quantitative Data Summary

The impact of matrix effects can vary significantly based on the sample type and preparation method. The table below summarizes quantitative data from published D-Mannose assays.

ParameterMatrixD-Mannose ConcentrationResultInterpretationSource
Matrix Effect Human Serum (Surrogate)Low QC (2.5 µg/mL)100.0%No significant matrix effect[17]
Medium QC (10 µg/mL)96.9%No significant matrix effect[17]
High QC (40 µg/mL)97.0%No significant matrix effect[17]
Matrix Effect Human PlasmaNot specified62.2 ± 5.4%Significant ion suppression (~38%)[18]
Extraction Recovery Human Serum (Surrogate)Low QC (2.5 µg/mL)104.1%Excellent recovery[17]
Medium QC (10 µg/mL)105.5%Excellent recovery[17]
High QC (40 µg/mL)104.8%Excellent recovery[17]

Note: The differing matrix effect results highlight how the choice of matrix (authentic plasma vs. a cleaner surrogate) and the specific analytical method can dramatically influence outcomes.

Experimental Protocols

Protocol 1: Basic Sample Preparation using Protein Precipitation (PPT)

This protocol is a fast and common method for preparing plasma or serum samples.

  • Aliquot Sample: Pipette 50 µL of the study sample, quality control, or calibration standard into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of this compound working solution (e.g., 400 µg/mL in water) to each tube and vortex briefly.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporate & Reconstitute (Optional): For higher sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Inject: Inject the final extract into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Parameters for D-Mannose Analysis

These are starting parameters; optimization is required for specific instrumentation and applications.

  • LC System: Agilent 1200 series HPLC or equivalent.[17]

  • Column: SUPELCOGEL Pb, 6% Crosslinked column.[17] Alternatively, a HILIC column can be effective for polar molecules like mannose.

  • Mobile Phase: Isocratic HPLC-grade water.[17]

  • Flow Rate: 0.5 mL/min.[17]

  • Column Temperature: 80°C (for SUPELCOGEL Pb column).[17]

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[17]

  • Monitored Transitions:

    • D-Mannose: Q1: 179.1 m/z -> Q3: 89.1 m/z

    • This compound (IS): Q1: 185.1 m/z -> Q3: 92.1 m/z

    • Note: Exact m/z values may vary slightly and should be optimized by direct infusion of standards.

Protocol 3: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This experiment is crucial for method validation to determine the extent of ion suppression or enhancement.[11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of D-Mannose and this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your sample preparation protocol (Protocol 1). After the final step, spike the clean extract with the same amount of D-Mannose and this compound as in Set A.

    • Set C (Pre-Spike Matrix): Spike blank matrix with D-Mannose and this compound before the extraction process. This set is used to determine overall recovery.

  • Analyze Samples: Inject all samples from Sets A and B into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate Matrix Factor (MF): For each lot of matrix, calculate the MF using the formula: MF (%) = (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100

  • Calculate Recovery (RE): RE (%) = (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100

  • Evaluate Results: Assess the average MF and the variability (CV%) across the different matrix lots. A CV > 15% indicates a significant and variable matrix effect that could compromise data quality.

Visual Guides

Caption: Workflow for Quantifying Matrix Effects.

G Principle of SIL-IS Correction for Matrix Effects cluster_lc LC Column cluster_ms MS Ion Source Analyte D-Mannose (Analyte) Ionization Ionization Analyte->Ionization Co-elution IS This compound (IS) IS->Ionization Co-elution Signal_A Analyte Signal (Suppressed) Ionization->Signal_A Signal_IS IS Signal (Suppressed) Ionization->Signal_IS Interference Matrix Interference Interference->Ionization Causes Ion Suppression Ratio Ratio: Analyte / IS (Remains Constant) Signal_A->Ratio Signal_IS->Ratio

Caption: Principle of SIL-IS Correction for Matrix Effects.

G Troubleshooting Flowchart for Matrix Effect Issues start Poor Accuracy, Precision, or Inconsistent A/IS Ratio q1 Is Analyte/IS co-elution perfect? start->q1 a1_no Optimize LC Method: - Adjust Gradient - Change Column q1->a1_no No a1_yes Perform Matrix Effect Experiment (Protocol 3) q1->a1_yes Yes a1_no->q1 q2 Is Matrix Effect (MF) <85% or >115%? a2_yes Significant Matrix Effect (Ion Suppression/Enhancement) q2->a2_yes Yes success Method is Robust q2->success No (ME is negligible) a1_yes->q2 q3 Is MF consistent? (CV < 15% across lots) a2_yes->q3 a3_no Variable Matrix Effect is the primary issue. q3->a3_no No q3->success Yes (Use SIL-IS) improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Dilute Sample a3_no->improve_cleanup improve_cleanup->a1_yes

Caption: Troubleshooting Flowchart for Matrix Effect Issues.

References

Technical Support Center: Optimizing Metabolic Flux Analysis with D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the accuracy of your metabolic flux analysis (MFA) experiments using D-Mannose-13C6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Metabolic Flux Analysis (MFA)?

This compound is a stable isotope-labeled form of D-mannose where all six carbon atoms are replaced with the heavy isotope ¹³C. In MFA, it serves as a tracer to track the metabolic fate of mannose through various biochemical pathways. By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions. This is particularly useful for studying glycosylation, as mannose is a key precursor for the synthesis of glycoproteins.[1][2]

Q2: What are the key metabolic pathways traced by this compound?

This compound primarily traces the following pathways:

  • Glycosylation: The synthesis of N-linked and O-linked glycoproteins, as well as GPI anchors.[1]

  • Glycolysis: Mannose can be converted to fructose-6-phosphate and enter the glycolytic pathway.[1]

  • Pentose Phosphate Pathway (PPP): Through its entry into glycolysis, the labeled carbons can also be traced through the PPP.

  • Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from labeled pyruvate (via glycolysis) can enter the TCA cycle.

Q3: How does the presence of glucose in the culture medium affect this compound tracing?

Glucose and mannose share the same glucose transporters (GLUTs) for cellular uptake.[1][3] Therefore, high concentrations of glucose can competitively inhibit the uptake of D-mannose, leading to lower incorporation of the ¹³C label. It is crucial to carefully consider the relative concentrations of glucose and this compound in your experimental design. In some cancer cell lines, mannose uptake and incorporation into glycoproteins can be efficient even in the presence of high glucose concentrations.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound metabolic flux analysis experiments.

Issue 1: Low Incorporation of this compound

Possible Causes & Solutions

Cause Troubleshooting Steps
Competition with Glucose: High glucose levels in the media can outcompete this compound for uptake. Reduce the glucose concentration in the culture medium or use a glucose-free medium for the labeling period.[4]
Insufficient Labeling Time: The time required to reach isotopic steady state varies between cell types and metabolic pathways. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific system. Glycolytic intermediates are labeled relatively quickly (~15-30 minutes), while TCA cycle intermediates and nucleotides require longer incubation times (2-15 hours).[5]
Low Activity of Mannose Metabolizing Enzymes: Cells with low expression or activity of hexokinase or phosphomannose isomerase (PMI) will have reduced mannose metabolism.[6] Consider overexpressing these enzymes if your cell model allows, or choose a different cell line with higher endogenous activity.
Cell Viability Issues: High concentrations of mannose can be toxic to some cell lines, particularly those with low PMI activity, leading to an accumulation of mannose-6-phosphate.[1][6] Assess cell viability after labeling and consider reducing the this compound concentration if toxicity is observed.
Issue 2: Unexpected or Atypical Labeling Patterns

Possible Causes & Solutions

Cause Troubleshooting Steps
Metabolic Rerouting: The introduction of high concentrations of mannose can alter cellular metabolism. For example, it can inhibit glycolysis at the phosphoglucose isomerase step due to the accumulation of mannose-6-phosphate.[1] Analyze the labeling patterns of key glycolytic and PPP intermediates to identify potential metabolic shifts.
Contribution from Unlabeled Sources: Intracellular pools of unlabeled mannose or other precursors can dilute the ¹³C label. Ensure that the cells are in a metabolic steady state before starting the labeling experiment. Pre-culturing cells in a medium with a similar composition (but without the label) can help stabilize metabolic fluxes.
Contamination of the Tracer: Verify the isotopic purity of your this compound tracer. Contamination with unlabeled mannose will lead to an underestimation of fluxes.

Experimental Protocols

Detailed Protocol for this compound Metabolic Flux Analysis

This protocol provides a general framework. Optimization for specific cell types and experimental questions is recommended.

1. Cell Culture and Media Preparation:

  • Culture cells in a standard medium (e.g., DMEM, RPMI-1640) to the desired confluence.

  • For the labeling experiment, prepare a custom medium where unlabeled D-glucose is replaced with a known concentration of unlabeled D-glucose and this compound. A common starting point is to use physiological concentrations (e.g., 5 mM glucose) and a lower concentration of this compound (e.g., 1 mM).

  • Ensure the custom medium contains all other necessary nutrients (amino acids, vitamins, serum if required). Dialyzed fetal bovine serum can be used to minimize the introduction of unlabeled sugars.

2. Isotope Labeling:

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.

  • Add the pre-warmed labeling medium containing this compound to the cells.

  • Incubate the cells for the predetermined optimal labeling time to achieve isotopic steady state.

3. Quenching and Metabolite Extraction:

  • Quenching: To halt all enzymatic activity, rapidly quench the cells. A common method is to aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol). Alternatively, snap-freezing the entire plate in liquid nitrogen is also effective.[7][8]

  • Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube thoroughly.

    • Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 5-10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

4. Sample Analysis by LC-MS/MS:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

  • Use a chromatographic method capable of separating mannose from its isomers (e.g., glucose, fructose). A lead-based ion-exchange column has been shown to be effective.[9]

  • Perform mass spectrometry in negative ion mode and use selected reaction monitoring (SRM) to quantify the different isotopologues of downstream metabolites.

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use specialized software (e.g., 13CFLUX2, METRAN, INCA) to calculate metabolic fluxes. This involves providing the software with the metabolic network model, atom transitions, and the measured mass isotopomer distributions.

Visualizations

D-Mannose Metabolism and Entry into Glycolysis

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GLUT GLUT This compound->GLUT Glucose Glucose Glucose->GLUT D-Mannose-13C6_in This compound GLUT->D-Mannose-13C6_in Glucose_in Glucose GLUT->Glucose_in HK Hexokinase Mannose-6-P-13C6 Mannose-6-P-13C6 HK->Mannose-6-P-13C6 MPI Phosphomannose Isomerase Fructose-6-P-13C6 Fructose-6-P-13C6 MPI->Fructose-6-P-13C6 PMM Phosphomannomutase Mannose-1-P-13C6 Mannose-1-P-13C6 PMM->Mannose-1-P-13C6 Mannose-6-P-13C6->MPI Mannose-6-P-13C6->PMM Glycolysis Glycolysis Fructose-6-P-13C6->Glycolysis Glycosylation Glycosylation Mannose-1-P-13C6->Glycosylation D-Mannose-13C6_in->HK

Caption: this compound metabolic pathway.

Experimental Workflow for this compound MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture B 2. Isotope Labeling (this compound) A->B C 3. Quenching B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Isotopologue Distribution) E->F G 7. Flux Calculation (MFA Software) F->G H 8. Biological Interpretation G->H

Caption: this compound MFA workflow.

Logical Relationship for Troubleshooting Low Incorporation

Troubleshooting_Logic Start Low this compound Incorporation Q1 Is glucose concentration high? Start->Q1 A1 Reduce glucose concentration or use glucose-free media Q1->A1 Yes Q2 Is labeling time sufficient? Q1->Q2 No End Re-evaluate Incorporation A1->End A2 Perform a time-course experiment to optimize Q2->A2 No Q3 Is cell viability compromised? Q2->Q3 Yes A2->End A3 Assess viability and reduce This compound concentration Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting low incorporation logic.

D-Mannose and PI3K/Akt/mTOR Signaling Interaction

Mannose_Signaling D-Mannose D-Mannose PI3K PI3K D-Mannose->PI3K regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation ↑, Lipogenesis ↓) mTOR->Lipid_Metabolism regulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth regulates

Caption: D-Mannose and PI3K/Akt/mTOR signaling.

References

Refinement of sample preparation for D-Mannose-13C6 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample preparation for D-Mannose-13C6 tracer experiments.

Troubleshooting and FAQs

This section addresses specific issues that may arise during experimental sample preparation.

Q1: Why is rapid and effective quenching of metabolism critical, and what are the recommended methods?

A: Rapidly quenching metabolism is arguably the most critical step in accurately studying intracellular metabolite levels.[1] Failure to halt all enzymatic activity instantly can lead to significant changes in metabolite pools and isotopic labeling patterns, compromising the biological relevance of the data. The ideal quenching method should be fast, prevent metabolite leakage, and not interfere with downstream analysis.

One of the most effective methods involves rapid filtration to separate cells from the labeled medium, followed by immediate immersion in liquid nitrogen to flash-freeze the cells.[2] This provides a near-instantaneous stop to metabolic activity.[2] Another highly effective technique is quenching with cold solvents, such as -80°C methanol, which also serves to lyse the cells for extraction.[1][3]

Q2: My mass spectrometry results show low 13C enrichment in target metabolites. What are the potential causes?

A: Low isotopic enrichment can stem from several factors throughout the experimental workflow.

  • Insufficient Labeling Time: The time required to reach isotopic steady state varies significantly between metabolic pathways.[4] Glycolytic intermediates may label within minutes, while TCA cycle intermediates can take hours.[5] It is crucial to perform a time-course experiment to determine the optimal labeling duration for your specific pathway of interest.

  • Tracer Dilution: The this compound tracer can be diluted by large intracellular pools of unlabeled mannose or by contributions from other pathways, such as the conversion of glucose to mannose.[6]

  • Suboptimal Tracer Concentration: The concentration of the tracer in the medium should be carefully optimized. Ensure it is sufficient to compete with endogenous sources without causing metabolic perturbations.

  • Ineffective Quenching: If metabolism is not halted completely during sample collection, the 13C label can be lost or diluted through ongoing enzymatic reactions.[1]

  • Metabolite Degradation: Sample handling, extraction, and storage procedures may lead to the degradation of target metabolites before analysis.

Q3: I am observing high variability between my technical replicates. How can I improve the reproducibility of my sample preparation?

A: High variability often points to inconsistencies in the sample preparation protocol.

  • Standardize Cell Handling: Ensure consistent cell numbers, growth phases, and harvesting times for all replicates. The recommended biomass for mammalian cells is around 10 million cells.[2]

  • Precise Quenching and Extraction: Every replicate must be quenched and extracted in an identical manner. The timing and temperature of these steps are critical. Using automated or semi-automated systems can reduce manual error.

  • Prevent Metabolite Leakage: Avoid rinsing cells with buffers like PBS before quenching, as this can cause cell membranes to become leaky, leading to a loss of intracellular metabolites.[2]

  • Normalize Samples: Normalize your final data to an internal standard, as well as to cell number or total protein content, to account for variations in sample biomass.

  • Evaluate Extraction Efficiency: The choice of extraction solvent can drastically affect metabolite recovery.[7] Perform validation experiments to select the most efficient and reproducible method for your target metabolites.

Q4: Which metabolite extraction method is best for polar, phosphorylated intermediates like Mannose-6-Phosphate?

A: The extraction of highly polar and often low-abundance metabolites like sugar phosphates requires a carefully selected solvent system. A comprehensive study comparing ten different extraction protocols found that no single method is optimal for all metabolites and sample types.[8][9] However, for polar compounds, methods using a high percentage of organic solvent are generally preferred.

Boiling ethanol (BE) and Chloroform-Methanol (CM) have shown good performance for extracting a wide range of metabolites, including phosphorylated intermediates, from yeast cells.[7] For mammalian cells, a mixture of 75% ethanol and methyl-tert-butyl ether (MTBE) has been identified as a top-performing protocol in terms of the total number of detectable metabolites.[9][10] It is crucial to validate the chosen method for your specific cell type and target metabolites.

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducibility. Below are methodologies for key stages of a this compound tracer experiment.

Protocol 1: Cell Harvesting and Rapid Quenching

This protocol is optimized for adherent or suspension cells to rapidly halt metabolic activity and separate cells from the labeled medium.

  • Preparation: Prepare a quenching solution of 60% cold methanol (-65°C) or prepare a vacuum filtration assembly with a 0.2 µm pore size nylon filter.[1][2]

  • Cell Harvest (Suspension): For suspension cultures, quickly transfer the cell suspension to a centrifuge tube pre-chilled on dry ice. Centrifuge at a low temperature (e.g., 4°C) for the shortest possible time to pellet the cells. Immediately aspirate the supernatant.

  • Cell Harvest (Adherent): For adherent cells, rapidly aspirate the culture medium. Immediately proceed to quenching. Note: Avoid washing cells with PBS or saline, as this can cause metabolite leakage.[2]

  • Quenching Option A (Filtration): Dispense the cell suspension onto the nylon filter under vacuum. Once the medium has passed through, turn off the vacuum, retrieve the filter with tweezers, coil it, and immediately submerge it in a tube placed in liquid nitrogen.[2]

  • Quenching Option B (Cold Solvent): Add the pre-chilled quenching solvent (e.g., -65°C 60% methanol) directly to the cell pellet or plate.[1] Scrape adherent cells if necessary. Ensure the solvent volume is sufficient to immerse the cells completely.

  • Storage: Store the quenched samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes a common method for extracting polar metabolites using a cold organic solvent.

  • Preparation: Pre-chill the extraction solvent (e.g., 80% Methanol / 20% Water) to -80°C.

  • Extraction: Add the cold extraction solvent to the frozen cell pellet or filter sample. For a 10 cm plate of adherent cells, 1 mL is typically sufficient. Include an internal standard in the solvent to control for extraction efficiency.

  • Cell Lysis: Thoroughly vortex the sample to ensure complete cell lysis and mixing. For adherent cells, use a cell scraper to detach the cells into the solvent.

  • Incubation: Incubate the samples at -20°C for at least 20 minutes to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge the samples at maximum speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated protein.

  • Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.[9][10] The dried extract can be stored at -80°C before analysis.

Data & Visualization

Quantitative Data Summary

The choice of extraction protocol significantly impacts the recovery of different metabolite classes. The following table summarizes findings from a study that compared various extraction methods on human cell lines.

Extraction Protocol IDSolvent SystemRelative Performance for Polar MetabolitesTotal Metabolites Detected (Rank)Reference
Protocol 2 100% Isopropanol (IPA)GoodHigh (1st/2nd for HL60 & Bone Marrow)[10],[9]
Protocol 7 75% Ethanol / MTBE (Method A)Very GoodHigh (1st for HEK cells)[10],[9]
Protocol 8 75% Ethanol / MTBE (Method B)ExcellentHighest Overall (Best integrated performance)[10],[9]
Other Boiling EthanolGood efficacy and recovery for yeastN/A for human cells in this study[7]

Table 1: Comparison of extraction solvent performance. MTBE: Methyl-tert-butyl ether. Performance is context-dependent on the specific cell line.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of key processes.

G cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis A 1. Seed & Culture Cells B 2. Introduce this compound Tracer A->B C 3. Rapid Quenching (e.g., Liquid N2 / Cold Solvent) B->C D 4. Metabolite Extraction (e.g., 80% Methanol) C->D E 5. Sample Clarification (Centrifugation) D->E F 6. Supernatant Drying E->F G 7. Reconstitution & LC-MS/MS F->G H 8. Data Processing & Analysis G->H G cluster_labeling cluster_quenching cluster_extraction Start Poor Data Quality: Low Signal or High Variability CheckLabeling Is labeling time sufficient for the target pathway? Start->CheckLabeling Check First AdjustLabeling Action: Perform time-course experiment to optimize. CheckLabeling->AdjustLabeling No CheckQuenching Was quenching instantaneous and complete? CheckLabeling->CheckQuenching Yes ImproveQuenching Action: Use rapid filtration / liquid N2 or pre-chilled solvents. CheckQuenching->ImproveQuenching No CheckExtraction Is the extraction method validated for polar metabolites? CheckQuenching->CheckExtraction Yes ImproveExtraction Action: Test alternative solvents (e.g., EtOH/MTBE). Add internal std. CheckExtraction->ImproveExtraction No G Man_ext This compound (Extracellular) Man_int This compound (Intracellular) Man_ext->Man_int Transport M6P Mannose-6-P-13C6 Man_int->M6P Hexokinase F6P Fructose-6-P-13C6 M6P->F6P MPI Glycosylation N-Glycosylation M6P->Glycosylation PMM2 Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway F6P->PPP

References

Addressing co-elution of D-Mannose-13C6 with other monosaccharides in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of D-Mannose-13C6 with other monosaccharides during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

Our troubleshooting guide is designed to help you diagnose and resolve common issues with co-elution in a systematic manner.

Question: I am observing co-elution of my this compound peak with another monosaccharide. Where do I start?

Answer: Co-elution, or the failure to achieve baseline resolution between analyte peaks, is a common challenge in HPLC.[1] A systematic approach to troubleshooting is crucial.[1] Start by identifying the potential cause, and then adjust one parameter at a time to observe its effect on the separation.

Here is a logical workflow to address the co-elution of this compound:

CoElution_Troubleshooting start Start: Co-elution of this compound Observed check_method 1. Verify Method Parameters - Mobile phase composition & pH - Flow rate - Column temperature - Injection volume start->check_method method_ok Method Parameters Correct? check_method->method_ok adjust_method Correct any deviations from the validated method. method_ok->adjust_method No optimize_separation 2. Optimize Separation Parameters method_ok->optimize_separation Yes adjust_method->check_method change_mobile_phase 2a. Adjust Mobile Phase - Isocratic: Change solvent ratio - Gradient: Modify gradient slope optimize_separation->change_mobile_phase change_temp 2b. Modify Column Temperature - Increase or decrease in small increments (e.g., 2-5 °C) optimize_separation->change_temp change_flow_rate 2c. Alter Flow Rate - Lower flow rate may improve resolution optimize_separation->change_flow_rate resolution_improved Resolution Improved? change_mobile_phase->resolution_improved change_temp->resolution_improved change_flow_rate->resolution_improved end_success End: Problem Resolved resolution_improved->end_success Yes consider_column 3. Evaluate the HPLC Column resolution_improved->consider_column No column_old Is the column old or showing signs of degradation (high backpressure, peak tailing)? consider_column->column_old derivatization 4. Consider Sample Derivatization consider_column->derivatization replace_column Replace with a new column of the same type. column_old->replace_column Yes change_column_type Consider a different column chemistry (e.g., alternative stationary phase). column_old->change_column_type No replace_column->optimize_separation change_column_type->optimize_separation derivatization_used Are you currently using derivatization? derivatization->derivatization_used alternative_tech 5. Explore Alternative Technologies derivatization->alternative_tech implement_derivatization Implement a derivatization protocol (e.g., PMP, 2-AA). derivatization_used->implement_derivatization No optimize_derivatization Optimize derivatization reaction conditions. derivatization_used->optimize_derivatization Yes implement_derivatization->optimize_separation optimize_derivatization->optimize_separation lc_ms Utilize LC-MS/MS for enhanced specificity. alternative_tech->lc_ms uplc Migrate method to UPLC for improved resolution and speed. alternative_tech->uplc Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) - Column Length - Particle Size Resolution->Efficiency Selectivity Selectivity (α) - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Resolution->Selectivity Retention Retention Factor (k) - Mobile Phase Strength Resolution->Retention

References

Enhancing the sensitivity of D-Mannose-13C6 detection in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Mannose-13C6 in complex biological samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality, sensitive, and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic research? A1: this compound is a stable isotope-labeled form of D-Mannose used as a tracer to study carbohydrate metabolism.[1] It allows researchers to track the fate of mannose through various metabolic pathways, such as glycosylation and glycolysis, in cells, tissues, and whole organisms without the use of radioactive materials.[2][3] It is also frequently used as an internal standard for the accurate quantification of endogenous D-mannose in biological samples using isotope dilution mass spectrometry.[4][5]

Q2: Why is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) the preferred method for this compound detection? A2: LC-MS/MS offers high sensitivity and specificity, which are crucial for distinguishing and quantifying this compound and its unlabeled counterpart from a complex mixture of other biomolecules and sugars, like glucose, which is often present at much higher concentrations.[6] The use of Selected Reaction Monitoring (SRM) in a triple quadrupole mass spectrometer provides excellent quantitative performance.[4]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis? A3: Yes, GC-MS is a viable technique for analyzing sugars. However, it requires a derivatization step to make the sugars volatile.[7] Common derivatization methods include methoximation followed by silylation, which converts the sugar into a less polar and more volatile compound suitable for GC analysis.[8] While this can provide high sensitivity, the extra sample preparation steps can introduce variability.[9]

Q4: What are the key metabolic pathways D-Mannose enters after cellular uptake? A4: Once transported into the cell, mannose is phosphorylated by hexokinase to form mannose-6-phosphate. From there, it can be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, which is a precursor for the synthesis of nucleotide sugars used in glycosylation reactions.[10][11]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Potential Cause Recommended Solution
Inefficient Ionization Sugars can have poor ionization efficiency in electrospray ionization (ESI). Consider optimizing MS source parameters (e.g., spray voltage, gas temperatures). Negative ionization mode is often successful for mannose detection.[4][12] Chemical derivatization to add a more easily ionizable group can also significantly enhance signal, though it adds complexity to sample prep.[13][14]
Suboptimal Chromatographic Conditions Poor peak shape or retention can lead to a low signal-to-noise ratio. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating polar compounds like sugars.[5] Ensure the mobile phase composition and gradient are optimized for your specific column and sample.
Matrix Effects Co-eluting compounds from complex biological matrices (e.g., salts, lipids, proteins in plasma) can suppress the ionization of this compound.[4] Improve sample cleanup by using protein precipitation followed by solid-phase extraction (SPE) or dilute the sample further if sensitivity allows. Modifying chromatographic conditions to better separate mannose from interfering compounds is also effective.
Insufficient Analyte Concentration For tracer studies, the amount of labeled mannose may be below the instrument's limit of detection. If possible, increase the concentration of this compound used in the experiment, but be mindful that excessively high amounts could potentially alter normal metabolism.[2][3]

Issue 2: Poor Chromatographic Resolution Between Mannose and Other Isomeric Sugars

Potential Cause Recommended Solution
Inappropriate Column Chemistry D-Mannose is an epimer of glucose, making them difficult to separate. Standard C18 columns are generally not suitable. Utilize a column specifically designed for carbohydrate analysis, such as a HILIC column or a ligand-exchange chromatography column (e.g., SUPELCOGEL™ Pb).[4][5]
Unoptimized Mobile Phase The choice of organic solvent (typically acetonitrile for HILIC) and the aqueous buffer (e.g., ammonium formate or acetate) concentration and pH are critical for achieving separation. Systematically vary the mobile phase composition and gradient slope to optimize resolution.
High Column Temperature Operating the column at an elevated temperature (e.g., 80°C) can improve separation efficiency and peak shape for some carbohydrate columns.[4]

Issue 3: High Variability in Quantitative Results

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and dilution. Use of an automated liquid handler can reduce variability. Inconsistent protein precipitation or extraction recovery will lead to variable results.
Degradation of Internal Standard or Analyte This compound is generally stable. However, ensure that stock solutions are stored properly (e.g., at -80°C) to prevent degradation over time.[1] Check for the stability of the analyte in the biological matrix under the storage and handling conditions used in your workflow.
Matrix Effects Not Corrected by Internal Standard If the this compound internal standard does not co-elute perfectly with the unlabeled D-mannose, it may not fully compensate for matrix-induced ionization suppression or enhancement. Fine-tune the chromatography to ensure co-elution.
Non-linearity of Detector Response Ensure that the concentration of your samples falls within the validated linear range of the calibration curve. Samples with concentrations above the upper limit of quantification (ULOQ) should be diluted and re-analyzed.

Experimental Protocols

Protocol: Quantification of D-Mannose in Human Serum/Plasma using LC-MS/MS

This protocol is a synthesized example based on validated methods.[4][5]

1. Materials and Reagents

  • D-Mannose (unlabeled standard)

  • This compound (internal standard, IS)[1]

  • LC-MS grade acetonitrile, water, and formic acid

  • Human serum/plasma samples

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of D-Mannose and this compound in water (e.g., 1 mg/mL) and store at -20°C or -80°C.

  • Create a series of working standard solutions by serially diluting the D-Mannose stock solution to build a calibration curve (e.g., 0.3 µg/mL to 50 µg/mL).[4][5]

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Protein Precipitation)

  • Thaw serum/plasma samples on ice.

  • To 50 µL of sample, calibrator, or QC, add 150 µL of cold acetonitrile containing the this compound internal standard at a fixed concentration (e.g., 10 µg/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., for saccharide analysis) or SUPELCOGEL™ Pb, 6% Crosslinked column.[4][5]

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 80-90% B, decrease to ~40% B over several minutes to elute the analyte. Re-equilibrate at starting conditions before the next injection.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C - 80°C[4]

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Analysis Mode: Selected Reaction Monitoring (SRM)

    • SRM Transitions (example):

      • D-Mannose: m/z 179 → 59[4]

      • This compound (IS): m/z 185 → 92[4]

    • Optimize compound-dependent parameters (e.g., declustering potential, collision energy) for both analyte and IS.

5. Data Analysis

  • Integrate the peak areas for both the D-Mannose and this compound SRM transitions.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with 1/x² weighting.

  • Determine the concentration of D-Mannose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Method Performance Data

The following tables summarize typical performance characteristics for LC-MS/MS-based D-Mannose quantification methods reported in the literature.

Table 1: Linearity and Sensitivity

ParameterMethod 1[5]Method 2[4]
Matrix Human PlasmaHuman Serum
Linearity Range (µg/mL) 0.31 - 401 - 50
LLOQ (µg/mL) 1.251
LLOD (µg/mL) 0.31Not Reported

Table 2: Accuracy and Precision

ParameterMethod 1[5]Method 2[4]
Intra-day Precision (%RSD) < 10%< 2%
Inter-day Precision (%RSD) < 10%< 2%
Accuracy (% Recovery) 96 - 104%98 - 102% (as % bias)

Table 3: Recovery and Matrix Effect

ParameterMethod 1[5]Method 2[4]
Extraction Recovery Not explicitly reported104.1% - 105.5%
Matrix Effect Not explicitly reported97.0% - 100.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Vortex Centrifuge Centrifugation Precipitate->Centrifuge 10,000 x g Supernatant Transfer Supernatant Centrifuge->Supernatant Collect LC HILIC Separation Supernatant->LC MS Mass Spectrometry (ESI-, SRM Mode) LC->MS Elution Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratios (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

mannose_pathway cluster_pi3k PI3K/Akt/mTOR Pathway Ext_Mannose Extracellular D-Mannose Int_Mannose Intracellular D-Mannose Ext_Mannose->Int_Mannose GLUT Transporter Man6P Mannose-6-P Int_Mannose->Man6P Hexokinase PI3K PI3K Int_Mannose->PI3K Regulates [5] Fruc6P Fructose-6-P Man6P->Fruc6P MPI Man1P Mannose-1-P Man6P->Man1P PMM2 Glycolysis Glycolysis Fruc6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man Glycosylation Protein Glycosylation GDP_Man->Glycosylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Lipid_Metabolism Regulation of Lipid Metabolism mTOR->Lipid_Metabolism

Caption: D-Mannose metabolic and signaling pathways.

References

Strategies to minimize variability in D-Mannose-13C6 labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannose-13C6 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to minimize variability and ensure robust, reproducible results in your stable isotope tracing studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound labeling experiments.

Question: Why am I observing low or no incorporation of 13C from this compound into my target glycoproteins or metabolites?

Possible Causes and Solutions:

  • Suboptimal Labeling Duration: Isotopic steady state, where the fractional labeling of a metabolite becomes constant, is crucial for many analyses. Glycolytic intermediates may reach this state in minutes, while TCA cycle intermediates can take hours.[1]

    • Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and target molecule. Analyze samples at various time points (e.g., 1, 4, 8, 12, 24 hours) to identify when isotopic equilibrium is reached.

  • High Glucose Concentration in Media: Glucose is the primary source for N-glycan mannose in many cell lines.[2][3] High concentrations of unlabeled glucose will compete with and dilute the this compound tracer, leading to lower incorporation.

    • Solution: Reduce the concentration of unlabeled glucose in your culture medium. If possible, use a glucose-free medium supplemented with a known, controlled amount of unlabeled glucose alongside your this compound. Be aware that altering glucose levels can impact cell metabolism.

  • Cell Line-Specific Metabolism: Different cell lines exhibit varied rates of mannose and glucose uptake and metabolism.[2] Some cell lines may have low phosphomannose isomerase (MPI) activity, which affects the conversion of glucose to mannose-6-phosphate.[3]

    • Solution: Characterize the metabolic phenotype of your cell line. If you suspect low mannose uptake, consider using a cell line known to efficiently utilize exogenous mannose.

  • Tracer Purity and Stability: The this compound tracer itself could be a source of issues.

    • Solution: Ensure you are using a high-purity tracer (e.g., 99% isotopic enrichment).[4][5] Store the tracer according to the manufacturer's instructions to prevent degradation.[4]

Question: I'm seeing high variability between my biological replicates. What are the common sources of this inconsistency?

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Minor variations in cell density, passage number, growth phase, or media composition can significantly alter cellular metabolism and tracer uptake.

    • Solution: Standardize your cell culture protocol meticulously. Ensure all replicates are seeded at the same density, are of a similar passage number, and are harvested at the same growth phase. Use a single batch of media and supplements for the entire experiment.

  • Variable Labeling Initiation and Termination: Inconsistent timing for the introduction of the tracer and quenching of metabolic activity can introduce significant variability, especially in dynamic labeling studies.[6]

    • Solution: Use a synchronized method for adding the this compound to all replicates. For quenching, use a rapid method like aspiration of media followed by immediate addition of ice-cold methanol or a specific quenching solution to halt enzymatic activity instantly.[7]

  • Sample Preparation Artifacts: The steps following cell harvesting, such as metabolite extraction and protein hydrolysis, can be a major source of variability. Incomplete extraction or degradation of target molecules can skew results.[8]

    • Solution: Validate and standardize your sample preparation workflow. Use a consistent protocol for cell lysis, metabolite extraction, and any derivatization steps. Consider including an internal standard, such as a commercially available 13C-labeled compound not expected to be produced by your cells, to control for extraction efficiency.[9]

Question: My mass spectrometry data is noisy, and I'm having trouble distinguishing true labeled peaks from background noise.

Possible Causes and Solutions:

  • Low Abundance of Labeled Species: If the incorporation of this compound is low, the resulting labeled peaks may be difficult to distinguish from the natural isotopic abundance of other elements (e.g., 13C, 15N, 18O).[10]

    • Solution: Optimize your labeling strategy to increase incorporation (see first troubleshooting question). Additionally, it is crucial to correct for the natural abundance of all stable isotopes in your analysis.[10] Several software tools are available for this correction.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[9]

    • Solution: Improve chromatographic separation to better resolve your target analyte from interfering matrix components.[9] Perform a matrix effect study by comparing the signal of a pure standard to the signal of the standard spiked into a sample extract. If significant matrix effects are present, consider alternative extraction methods or the use of a stable isotope-labeled internal standard that co-elutes with your analyte.[9]

  • Interfering Reagents from Sample Preparation: Some reagents used in sample preparation, such as detergents (e.g., SDS) or high concentrations of salts, can interfere with mass spectrometry analysis by causing ion suppression or forming adducts.[8]

    • Solution: Use MS-compatible reagents and protocols. For example, sodium deoxycholate (SDC) can be used as a detergent and is compatible with in-solution digestion and subsequent MS analysis.[8] Ensure all reagents are removed or diluted to non-interfering levels before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound I should use in my experiment?

A1: The optimal concentration can vary depending on the cell line and experimental goals. A common starting point is to use D-Mannose at a physiological concentration, which can range from 50 µM to 200 µM, often in combination with a physiological glucose concentration of around 5 mM.[2][3] It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific system that provides sufficient labeling without causing metabolic perturbations.

Q2: How long should I label my cells with this compound?

A2: The labeling duration depends on the metabolic pathway and the turnover rate of the target molecule. For rapid pathways like glycolysis, isotopic steady state might be reached within minutes to a few hours.[1] For molecules with slower turnover, such as glycoproteins, labeling for 24 hours or longer may be necessary to achieve significant incorporation.[2] A time-course experiment is the most reliable way to determine the optimal labeling time for your specific research question.

Q3: Do I need to correct for the natural abundance of 13C?

A3: Yes, absolutely. All carbon-containing molecules have a natural 13C abundance of approximately 1.1%.[11] This means that even in an unlabeled sample, you will see small M+1, M+2, etc., peaks in your mass spectrometry data. Failing to correct for this will lead to an overestimation of the incorporation from your this compound tracer. This correction is a standard step in metabolic flux analysis software.[10][12]

Q4: Can I use this compound in combination with other isotopic tracers?

A4: Yes, using multiple tracers can provide a more comprehensive view of metabolic pathways. For example, co-labeling with a 13C-labeled glucose tracer can help elucidate the relative contributions of exogenous mannose and glucose to glycoprotein synthesis.[2][3] When using multiple tracers, ensure you can distinguish the resulting labeled products by mass spectrometry.

Data Presentation

Table 1: Representative Mannose and Glucose Uptake and Incorporation Rates in Various Cell Lines

Cell LineExogenous Mannose Uptake (nmol/mg/h)Exogenous Glucose Uptake (nmol/mg/h)Mannose Contribution to N-glycans (nmol/mg/h)Glucose Contribution to N-glycans (nmol/mg/h)
Fibroblasts9.4 - 221500 - 22000.1 - 0.20.1 - 0.4
HeLaData not specifiedData not specifiedSee reference[13]See reference[13]
HepG2Data not specifiedData not specifiedSee reference[13]See reference[13]
CHOData not specifiedData not specifiedSee reference[13]See reference[13]

Data adapted from reference[2]. This table illustrates the significant differences in uptake and incorporation rates between mannose and glucose, highlighting mannose's efficient use in glycosylation relative to its uptake.

Experimental Protocols

Protocol 1: General this compound Labeling of Adherent Mammalian Cells

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium. This typically consists of a base medium (e.g., glucose-free DMEM) supplemented with dialyzed fetal bovine serum, necessary amino acids, a controlled concentration of unlabeled glucose (e.g., 5 mM), and the desired concentration of this compound (e.g., 50-200 µM).

  • Initiation of Labeling: Aspirate the growth medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to each well to start the labeling process.

  • Incubation: Return the cells to the incubator for the predetermined labeling duration (e.g., 24 hours).

  • Metabolic Quenching and Cell Harvesting:

    • Place the plate on ice.

    • Aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and lyse the cells.

    • Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

    • Carefully collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract using a vacuum concentrator. The dried sample can then be stored at -80°C or reconstituted in an appropriate solvent for analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells 1. Seed Cells prep_media 2. Prepare Labeling Media (with this compound) start_label 3. Start Labeling (Add Media to Cells) seed_cells->start_label incubate 4. Incubate (Time-course) start_label->incubate quench 5. Quench Metabolism & Harvest Cells incubate->quench extract 6. Extract Metabolites quench->extract ms_analysis 7. LC-MS/MS or GC-MS Analysis extract->ms_analysis data_proc 8. Data Processing (Natural Abundance Correction) ms_analysis->data_proc

Caption: Workflow for this compound stable isotope labeling experiments.

Mannose_Metabolism Ext_Gluc Exogenous Glucose Gluc6P Glucose-6-P Ext_Gluc->Gluc6P Ext_Man_13C6 Exogenous This compound Man6P_13C6 Mannose-6-P-13C6 Ext_Man_13C6->Man6P_13C6 Fruc6P Fructose-6-P Gluc6P->Fruc6P Fruc6P->Man6P_13C6 MPI Man6P_13C6->Fruc6P MPI Man1P_13C6 Mannose-1-P-13C6 Man6P_13C6->Man1P_13C6 GDP_Man_13C6 GDP-Mannose-13C6 Man1P_13C6->GDP_Man_13C6 Glycoproteins_13C6 13C-Labeled Glycoproteins GDP_Man_13C6->Glycoproteins_13C6 Glycosylation

References

Technical Support Center: Process Improvements for High-Throughput Screening Using D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Mannose-13C6 in high-throughput screening (HTS) assays.

Troubleshooting Guides

This section addresses specific issues that may arise during HTS experiments with this compound in a question-and-answer format.

Issue: Low Incorporation of this compound into Target Biomolecules

  • Question: We are observing low or inconsistent incorporation of the 13C6 label from this compound into our glycoproteins of interest. What are the potential causes and solutions?

  • Answer: Low incorporation of this compound can stem from several factors related to cell metabolism and experimental conditions. Here's a systematic approach to troubleshoot this issue:

    • Optimize this compound Concentration and Incubation Time:

      • Concentration: The optimal concentration can be cell-line dependent. Start with a titration experiment to determine the ideal concentration. A common starting range for cellular assays is 50 µM to 1 mM.

      • Incubation Time: The time required for sufficient label incorporation will vary based on the metabolic rate of your cells and the turnover of the target biomolecule. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.

    • Assess Cell Health and Viability:

      • High concentrations of mannose can be toxic to some cell lines, particularly those with deficiencies in mannose metabolism.[1]

      • Action: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to ensure that the chosen this compound concentration is not adversely affecting cell health.

    • Consider Competing Hexoses:

      • The presence of high levels of glucose in the culture medium can dilute the this compound label, as glucose can be converted to mannose intracellularly.[2]

      • Action: If possible, reduce the glucose concentration in your culture medium during the labeling period. However, be mindful that altering glucose levels can also impact overall cell metabolism.

    • Evaluate Metabolic Pathway Activity:

      • The primary pathway for mannose incorporation into glycoproteins involves phosphorylation by hexokinase and subsequent conversion to GDP-mannose.[1][3]

      • Action: Ensure that the cell line used has a functional mannose metabolic pathway. In some cancer cell lines, metabolic pathways can be altered, potentially affecting mannose utilization.

Issue: High Well-to-Well Variability in HTS Assay

  • Question: Our HTS assay using this compound is showing high variability between replicate wells, leading to a poor Z'-factor. What are the likely sources of this variability and how can we minimize them?

  • Answer: High well-to-well variability in HTS is a common challenge that can often be addressed by refining the experimental workflow and quality control procedures.

    • Automated Liquid Handling:

      • Manual pipetting, especially for the small volumes used in HTS, is a major source of error.[4]

      • Action: Utilize automated liquid handlers for dispensing cells, this compound, and other reagents to improve precision and accuracy.[4] Regularly calibrate and maintain your liquid handling systems.

    • Edge Effects:

      • Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, which can lead to inconsistent cell growth and metabolic activity.

      • Action: To mitigate edge effects, avoid using the outer rows and columns of the microplate for experimental samples. Instead, fill these wells with sterile water or media.

    • Cell Seeding Density:

      • Inconsistent cell numbers per well will lead to variability in the amount of label incorporated.

      • Action: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette or an automated cell dispenser for seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.

    • Data Normalization:

      • Systematic errors can be introduced by plate-to-plate or batch-to-batch variations.

      • Action: Implement robust data normalization methods. Common approaches include normalizing to a percentage of the positive or negative controls on each plate.

Issue: Mass Spectrometry Signal Instability or Low Sensitivity

  • Question: We are experiencing inconsistent or weak signals when analyzing our this compound labeled samples by mass spectrometry. How can we troubleshoot our MS analysis?

  • Answer: Mass spectrometry issues can be complex, but a systematic check of sample preparation and instrument parameters can often resolve the problem.

    • Sample Preparation and Purity:

      • Contaminants from the cell culture media, lysis buffer, or sample extraction process can cause ion suppression, leading to reduced signal intensity.

      • Action: Optimize your sample cleanup protocol. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade).

    • Instrument Calibration and Tuning:

      • Proper calibration and tuning are essential for accurate mass measurement and optimal sensitivity.

      • Action: Calibrate the mass spectrometer before each run according to the manufacturer's recommendations. Tune the instrument for the specific mass range of your labeled analytes.

    • Ionization Source and Parameters:

      • The stability of the electrospray ionization (ESI) source is critical for consistent signal.

      • Action: Check for a stable spray. If the spray is inconsistent, clean the ESI probe and capillary. Optimize ESI parameters such as spray voltage, gas flow rates, and temperature for your specific analytes.

    • Internal Standards:

      • Using an internal standard can help to correct for variations in sample preparation and instrument response.

      • Action: While this compound itself is an internal standard for unlabeled mannose, if you are quantifying a downstream metabolite, consider using a stable isotope-labeled version of that metabolite as an internal standard.

Frequently Asked Questions (FAQs)

1. What is the primary metabolic fate of this compound in cells?

This compound is primarily taken up by cells and phosphorylated by hexokinase to form mannose-6-phosphate-13C6. This can then enter several pathways:

  • Glycosylation: It is converted to GDP-mannose-13C6, which is the precursor for the incorporation of mannose into N-linked glycoproteins.[1][3]

  • Glycolysis: It can be isomerized to fructose-6-phosphate-13C6 by phosphomannose isomerase (MPI) and enter the glycolytic pathway.[1][3]

2. Can the 13C label from this compound appear in other monosaccharides (isotopic scrambling)?

Yes, isotopic scrambling can occur. Since mannose-6-phosphate can be converted to fructose-6-phosphate, the 13C label can be found in other sugars derived from the glycolytic and pentose phosphate pathways, such as glucose, galactose, and ribose. The extent of scrambling will depend on the metabolic state of the cells.[2]

3. What are typical quality control (QC) metrics for an HTS assay using this compound?

Key QC metrics for HTS assays include:

  • Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio indicates a more robust assay.

  • Coefficient of Variation (%CV): This is a measure of the variability of replicate wells. A %CV of less than 20% is generally desirable.

4. How should I prepare and store this compound stock solutions?

This compound is typically soluble in water. Prepare a concentrated stock solution (e.g., 100 mM) in sterile, nuclease-free water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable.

Quantitative Data

Table 1: Recommended Concentration Ranges for this compound in HTS Assays

Cell TypeStarting Concentration RangeNotes
Cancer Cell Lines (e.g., HeLa, A549)50 µM - 500 µMHigher concentrations may be needed depending on the specific metabolic phenotype.
Primary Cells10 µM - 100 µMPrimary cells can be more sensitive, so start with lower concentrations.
Fibroblasts25 µM - 200 µM

Table 2: Example Quality Control (QC) Sample Concentrations for LC-MS/MS Analysis

This table is based on a method for quantifying D-mannose in human serum, which can be adapted for cellular extracts.[5]

QC LevelConcentration (µg/mL)
Low2.5
Medium10
High40

Experimental Protocols

Representative HTS Protocol: this compound Incorporation into Glycoproteins

This protocol provides a general framework for a 96-well plate-based HTS assay to screen for compounds that inhibit the incorporation of mannose into glycoproteins.

1. Materials and Reagents:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Assay plates (e.g., 96-well clear bottom plates)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • LC-MS/MS system

2. Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Add a small volume (e.g., 1 µL) of the compound dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO).

  • This compound Labeling:

    • Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., 100 µM).

    • Add the this compound containing medium to all wells.

    • Incubate for the pre-determined optimal labeling time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 15 minutes with gentle shaking.

  • Protein Precipitation and Digestion (for Glycopeptide Analysis):

    • Transfer the lysates to a new plate.

    • Perform a protein quantification assay on a small aliquot of the lysate.

    • Precipitate the protein using a suitable method (e.g., acetone precipitation).

    • Resuspend the protein pellet and perform an in-solution tryptic digest to generate peptides and glycopeptides.

  • LC-MS/MS Analysis:

    • Analyze the digested samples by LC-MS/MS to quantify the abundance of specific glycopeptides containing the 13C6-mannose label.

    • Develop a targeted MS method to monitor the precursor and fragment ions of the glycopeptides of interest.

  • Data Analysis:

    • Calculate the incorporation of this compound by determining the ratio of the labeled glycopeptide peak area to the total glycopeptide peak area.

    • Normalize the data to controls on each plate.

    • Calculate the Z'-factor to assess assay quality.

    • Identify "hits" as compounds that significantly reduce the incorporation of this compound.

Mandatory Visualizations

D_Mannose_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose-13C6_ext This compound D-Mannose-13C6_int This compound D-Mannose-13C6_ext->D-Mannose-13C6_int Transport Man6P Mannose-6-P-13C6 D-Mannose-13C6_int->Man6P Hexokinase Fru6P Fructose-6-P-13C6 Man6P->Fru6P MPI Man1P Mannose-1-P-13C6 Man6P->Man1P PMM Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose-13C6 Man1P->GDP_Man Glycoproteins Glycoproteins (13C6-Labeled) GDP_Man->Glycoproteins Glycosyltransferases

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

HTS_Workflow Start Start Plate_Cells Plate Cells in Microtiter Plates Start->Plate_Cells Add_Compounds Add Test Compounds & Controls Plate_Cells->Add_Compounds Add_Tracer Add this compound Add_Compounds->Add_Tracer Incubate Incubate Add_Tracer->Incubate Lyse_Cells Lyse Cells & Prepare Sample Incubate->Lyse_Cells Analyze LC-MS/MS Analysis Lyse_Cells->Analyze Data_Processing Data Processing & Normalization Analyze->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification End End Hit_Identification->End

Caption: General high-throughput screening workflow using this compound.

Troubleshooting_Logic Problem HTS Assay Issue Low_Incorporation Low Label Incorporation Problem->Low_Incorporation High_Variability High Well-to-Well Variability Problem->High_Variability MS_Issues Mass Spec Signal Problems Problem->MS_Issues Check_Concentration Optimize Tracer Concentration & Time Low_Incorporation->Check_Concentration Yes Check_Viability Assess Cell Viability Low_Incorporation->Check_Viability Yes Check_Media Check for Competing Hexoses Low_Incorporation->Check_Media Yes Check_Automation Verify Liquid Handler Performance High_Variability->Check_Automation Yes Check_Plates Address Edge Effects High_Variability->Check_Plates Yes Check_Seeding Optimize Cell Seeding High_Variability->Check_Seeding Yes Check_Sample_Prep Optimize Sample Cleanup MS_Issues->Check_Sample_Prep Yes Check_MS_Params Calibrate & Tune Mass Spectrometer MS_Issues->Check_MS_Params Yes Check_Ion_Source Inspect Ion Source MS_Issues->Check_Ion_Source Yes

Caption: Troubleshooting decision tree for this compound HTS assays.

References

Validation & Comparative

Validation of D-Mannose-13C6 as a tracer for glycosylation pathway analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of glycosylation is paramount. D-Mannose-13C6 is emerging as a powerful and precise tool for this purpose. This guide provides an objective comparison of this compound with other common tracers, supported by experimental data, to validate its efficacy in glycosylation pathway analysis.

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, and function. Dysregulation of these pathways is implicated in numerous diseases, including cancer and congenital disorders of glycosylation. Stable isotope tracers, such as this compound, offer a safe and effective method to probe the dynamics of glycan biosynthesis and identify metabolic bottlenecks.

Comparative Analysis of Glycosylation Tracers

This compound presents several advantages over other commonly used tracers like D-Glucose-13C6 and radioactive isotopes such as [2-³H]-Mannose. While glucose is a primary energy source, exogenous mannose is more efficiently channeled into the glycosylation pathway.[1] Studies have shown that mannose is incorporated into N-glycans much more efficiently than glucose, with 1-2% of transported mannose being used for N-glycosylation compared to only 0.01-0.03% of transported glucose.[1] This highlights the preference for exogenous mannose in glycan synthesis.

Radioactive tracers, while sensitive, pose safety risks and provide less detailed metabolic information compared to stable isotope tracers. [2-³H]-Mannose, for instance, can be used to measure overall incorporation and catabolism, but it cannot provide the detailed insights into downstream metabolic fates that mass spectrometry-based analysis of stable isotope-labeled molecules allows.

FeatureThis compoundD-Glucose-13C6[2-³H]-Mannose (Radioactive)
Metabolic Specificity High. Directly enters the mannose metabolic pathway for glycosylation.Lower. Enters glycolysis, with a smaller fraction diverted to glycosylation pathways.High for mannose pathway, but limited information on downstream metabolites.
Incorporation Efficiency High. Exogenous mannose is preferentially used for N-glycan synthesis over glucose.[1] Mannose directly provides ~10-45% of mannose in N-glycans under physiological conditions.[1][2]Low. Glucose is the major source of N-glycan mannose, but it is less efficiently incorporated than exogenous mannose.[1]High, but quantification of absolute incorporation can be complex.
Safety Non-radioactive, safe to handle with standard laboratory procedures.Non-radioactive, safe to handle.Radioactive, requires specialized handling, storage, and disposal procedures.
Analytical Method Mass Spectrometry (LC-MS/MS, GC-MS).[1][2]Mass Spectrometry (LC-MS/MS, GC-MS).Scintillation counting.
Information Depth Provides detailed information on labeling patterns in various metabolites and glycan structures.Provides insights into the contribution of glucose to glycosylation.Primarily measures overall incorporation and turnover.
Cytotoxicity Generally low. High concentrations of D-mannose (e.g., 1.5%) have shown no significant cytotoxic effects on human epithelial cells.[3]Low.Potential for radiotoxicity, especially at higher concentrations or with long-term exposure.

Visualizing the Glycosylation Pathway

The following diagram illustrates the central role of mannose in the N-glycosylation pathway, highlighting the entry points for both this compound and D-Glucose-13C6.

Glycosylation_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er_golgi ER/Golgi D_Mannose_13C6 This compound Man_6P Mannose-6-P D_Mannose_13C6->Man_6P Hexokinase D_Glucose_13C6 D-Glucose-13C6 Glc_6P Glucose-6-P D_Glucose_13C6->Glc_6P Hexokinase Fru_6P Fructose-6-P Man_6P->Fru_6P MPI Man_1P Mannose-1-P Man_6P->Man_1P PMM Fru_6P->Man_6P MPI Glc_6P->Fru_6P GPI GDP_Man GDP-Mannose Man_1P->GDP_Man GMPP DLO Dolichol-Linked Oligosaccharide GDP_Man->DLO Mannosyl-transferases Glycoprotein Glycoprotein DLO->Glycoprotein OST

Figure 1. Metabolic pathway of N-glycosylation.

Experimental Protocol: this compound Labeling and Analysis

This protocol outlines a general workflow for metabolic labeling of cultured cells with this compound and subsequent analysis of N-glycans by LC-MS.

1. Cell Culture and Metabolic Labeling:

  • Culture cells of interest to ~80% confluency in standard growth medium.

  • Replace the standard medium with a glucose-free and mannose-free medium supplemented with a defined concentration of D-Glucose (e.g., 5 mM) and this compound (e.g., 50 µM).[1][2] The optimal concentration of this compound may need to be determined empirically for different cell lines.

  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the tracer into glycoproteins.[1]

2. Glycoprotein Extraction and N-glycan Release:

  • Harvest the cells and lyse them to extract total protein.

  • Denature the proteins and release the N-glycans using an enzyme such as PNGase F.[4]

3. N-glycan Purification and Labeling (Optional):

  • Purify the released N-glycans using solid-phase extraction (SPE) or other chromatographic techniques.

  • For enhanced detection, the purified N-glycans can be fluorescently labeled (e.g., with 2-aminobenzamide).[5]

4. LC-MS/MS Analysis:

  • Separate the labeled or unlabeled N-glycans using liquid chromatography (LC), typically with a hydrophilic interaction liquid chromatography (HILIC) column.[4]

  • Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) and fragmentation patterns.

  • The mass shift corresponding to the number of incorporated 13C atoms will allow for the identification and quantification of labeled glycan species.

Experimental_Workflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with this compound Cell_Culture->Metabolic_Labeling Protein_Extraction 3. Glycoprotein Extraction Metabolic_Labeling->Protein_Extraction N_glycan_Release 4. N-glycan Release (PNGase F) Protein_Extraction->N_glycan_Release Purification 5. N-glycan Purification N_glycan_Release->Purification LC_MS_Analysis 6. LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Analysis 7. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2. Experimental workflow for glycosylation analysis.

Application in Disease Models

The use of this compound as a tracer is particularly valuable for studying diseases with altered glycosylation. By tracing the metabolic fate of mannose, researchers can pinpoint enzymatic defects or dysregulated pathways that contribute to the disease phenotype.

For example, in congenital disorders of glycosylation (CDGs), this technique can help to identify the specific enzymatic step that is deficient. In cancer research, it can be used to understand how altered glucose and mannose metabolism contributes to the aberrant glycosylation patterns observed on the surface of cancer cells, which are known to play a role in metastasis and immune evasion.

Disease_Model_Application Healthy_Cells Healthy Cells Tracer_Incubation Incubate with This compound Healthy_Cells->Tracer_Incubation Disease_Cells Disease Model Cells Disease_Cells->Tracer_Incubation LC_MS_Healthy LC-MS Analysis of Healthy Glycans Tracer_Incubation->LC_MS_Healthy LC_MS_Disease LC-MS Analysis of Disease Glycans Tracer_Incubation->LC_MS_Disease Comparison Compare Labeling Patterns LC_MS_Healthy->Comparison LC_MS_Disease->Comparison Conclusion Identify Dysregulated Glycosylation Pathways Comparison->Conclusion

Figure 3. Logic for identifying dysregulated glycosylation.

Conclusion

This compound is a highly effective and specific tracer for the analysis of glycosylation pathways. Its superior incorporation efficiency compared to D-Glucose-13C6 and its inherent safety advantages over radioactive isotopes make it an invaluable tool for researchers in both basic science and drug development. The detailed metabolic information that can be obtained using this compound will undoubtedly accelerate our understanding of the role of glycosylation in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

D-Mannose-13C6 vs. 13C-Glucose: A Comparative Guide to Glycoprotein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in glycoproteomic studies, the choice of isotopic label is a critical determinant of experimental success. This guide provides an objective comparison of D-Mannose-13C6 and 13C-glucose for metabolic glycoprotein labeling, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical processes.

The metabolic incorporation of stable isotopes into glycoproteins is a powerful technique for quantitative analysis of glycosylation dynamics, biomarker discovery, and understanding the functional roles of glycoproteins in health and disease. Both this compound and 13C-glucose serve as precursors for the synthesis of nucleotide sugars that are subsequently incorporated into glycan structures. However, their metabolic routes and incorporation efficiencies differ significantly, impacting the interpretation of labeling data.

Quantitative Comparison of Labeling Efficiency

Experimental evidence demonstrates a marked preference for the direct incorporation of exogenous mannose into N-glycans over mannose derived from glucose.[1] This suggests that this compound can be a more efficient and specific label for studying mannose-containing glycans.

ParameterThis compound13C-GlucoseKey Findings
Relative Incorporation Efficiency High (up to 100-fold preference over glucose)[1]Low (0.01–0.03% of uptake incorporated into N-glycans)[1]Exogenous mannose is much more efficiently incorporated into N-glycans than mannose synthesized from glucose.[1]
Contribution to N-glycan Mannose Directly provides ~10–45% of mannose in N-glycans under physiological conditions.[1]Major endogenous source of N-glycan mannose.[1]The direct pathway from exogenous mannose significantly contributes to the N-glycan mannose pool, even in the presence of glucose.[1]
Specificity Primarily labels mannose and its downstream derivatives in glycans. At physiological concentrations, conversion to other monosaccharides is undetectable.[1]Labels a broader range of monosaccharides (e.g., galactose, N-acetylglucosamine) and other cellular metabolites.[2][3]This compound offers more targeted labeling of mannose-containing glycans.
Dependence on Cell Type Contribution varies among cell lines (~10% to ~45%).[1]Glucose metabolism and its contribution to glycosylation can vary significantly between cell lines.[2]The relative contribution of each sugar is cell-line dependent and correlates with the expression of key metabolic enzymes.[1]

Metabolic Pathways and Experimental Workflow

To visualize the metabolic fate of these isotopic labels and the general workflow for a comparative labeling experiment, the following diagrams are provided.

cluster_cytosol Cytosol cluster_er_golgi ER/Golgi d_mannose_13c6 This compound man_6_p Man-6-P-13C6 d_mannose_13c6->man_6_p Hexokinase c13_glucose 13C-Glucose glc_6_p Glc-6-P-13C6 c13_glucose->glc_6_p Hexokinase fru_6_p Fru-6-P-13C6 man_6_p->fru_6_p MPI gdp_man GDP-Man-13C6 man_6_p->gdp_man PMM2 fru_6_p->man_6_p MPI (reversible) udp_glcnac UDP-GlcNAc-13C6 fru_6_p->udp_glcnac HBP glc_6_p->fru_6_p PGI udp_glc UDP-Glc-13C6 glc_6_p->udp_glc glycoprotein Glycoprotein gdp_man->glycoprotein Glycosyltransferases udp_gal UDP-Gal-13C6 udp_glc->udp_gal udp_gal->glycoprotein Glycosyltransferases udp_glcnac->glycoprotein Glycosyltransferases

Figure 1: Metabolic pathways for this compound and 13C-Glucose incorporation into glycoproteins.

cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., Fibroblasts, Cancer Cell Lines) metabolic_labeling 2. Metabolic Labeling (DMEM with 13C-sugars, Dialyzed FBS) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Glycoprotein Extraction metabolic_labeling->cell_lysis protein_digestion 4. Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion glycopeptide_enrichment 5. Glycopeptide Enrichment (e.g., HILIC) protein_digestion->glycopeptide_enrichment glycan_release 6. N-glycan Release (e.g., PNGase F) glycopeptide_enrichment->glycan_release analysis 7. Mass Spectrometry Analysis (e.g., GC-MS, LC-MS/MS) glycan_release->analysis data_analysis 8. Data Analysis (Isotopologue distribution, Quantification) analysis->data_analysis

Figure 2: General experimental workflow for comparing glycoprotein labeling efficiency.

Experimental Protocols

The following are generalized protocols for metabolic labeling experiments designed to compare the incorporation of this compound and 13C-glucose.

Cell Culture and Metabolic Labeling

This protocol is adapted from studies investigating the metabolic origins of mannose in glycoproteins.[1]

  • Cell Seeding: Plate cells (e.g., human fibroblasts, cancer cell lines) in 60-mm dishes and grow to approximately 75% confluency in standard DMEM supplemented with 10% fetal bovine serum (FBS).

  • Labeling Medium Preparation: Prepare glucose-free DMEM. For comparative analysis, create two labeling media:

    • Medium A (13C-Glucose): Glucose-free DMEM supplemented with 5 mM 13C-glucose, 50 µM unlabeled D-mannose, and 10% dialyzed FBS.

    • Medium B (this compound): Glucose-free DMEM supplemented with 5 mM unlabeled glucose, 50 µM this compound, and 10% dialyzed FBS.

    • Dual Labeling (Optional): A medium containing both 5 mM 13C-glucose and 50 µM this compound can also be used for direct comparison within the same cell population.[1]

  • Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium. Incubate the cells for 24-72 hours.[1][2]

Glycoprotein Extraction and Preparation for Mass Spectrometry
  • Cell Lysis: After the labeling period, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Protein Precipitation and Digestion:

    • Precipitate the proteins from the lysate using cold acetone or methanol.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the cysteine residues.

    • Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Glycopeptide Enrichment (Optional but Recommended): To specifically analyze glycoproteins, enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.[4]

N-glycan Release and Analysis by GC-MS

This method is suitable for analyzing the monosaccharide composition of N-glycans.[1]

  • N-glycan Release: Treat the enriched glycopeptides or total protein digest with PNGase F to release N-linked glycans.

  • Acid Hydrolysis: Hydrolyze the released glycans to their constituent monosaccharides using trifluoroacetic acid.

  • Derivatization: Convert the monosaccharides to their aldonitrile acetate derivatives for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized monosaccharides by gas chromatography-mass spectrometry to determine the isotopic enrichment of mannose and other sugars.

Intact Glycopeptide Analysis by LC-MS/MS

For site-specific glycosylation analysis, intact glycopeptides are analyzed.

  • LC-MS/MS Analysis: Analyze the enriched glycopeptide fraction by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Utilize specialized software to identify the glycopeptides and quantify the incorporation of the 13C label into both the peptide backbone and the glycan moieties.

Conclusion

References

A Comparative Guide to the Cross-Validation of D-Mannose-13C6 Quantification with Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Mannose-13C6 as an internal standard for the quantification of D-mannose against other potential alternatives. The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical methods, particularly in complex biological matrices. This document summarizes quantitative data from validation studies of this compound and discusses the theoretical advantages and disadvantages of alternative standards, supported by detailed experimental protocols and visual workflows.

Executive Summary

The quantification of D-mannose, a C-2 epimer of glucose, is of growing interest in various research fields, including cancer biomarker discovery and the study of metabolic disorders. The gold standard for bioanalytical quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variability during sample preparation, chromatography, and ionization.

This compound has emerged as the most reliable internal standard for D-mannose quantification. Its identical chemical and physical properties to the analyte ensure that it co-elutes and experiences the same matrix effects, leading to highly accurate and precise measurements. This guide presents validation data for this compound and explores other potential internal standards, providing a comprehensive resource for analytical method development.

Performance of this compound as an Internal Standard

Multiple studies have validated the use of this compound for the quantification of D-mannose in human serum and plasma by LC-MS/MS.[1] The data consistently demonstrates excellent performance across key validation parameters.

Table 1: Summary of Quantitative Performance Data for this compound Internal Standard

ParameterReported PerformanceReference
Linearity (Correlation Coefficient, r²) >0.999
Lower Limit of Quantification (LLOQ) 1 µg/mL
Intra-day Precision (%RSD) <2%[1]
Inter-day Precision (%RSD) <2%[1]
Intra-day Accuracy (%RE) Within ±15%
Inter-day Accuracy (%RE) Within ±15%
Extraction Recovery 104.1% - 105.5%[1]
Matrix Effect 97.0% - 100.0%[1]

This data is compiled from studies quantifying D-mannose in human serum/plasma.

The high recovery and minimal matrix effect observed when using this compound underscore its suitability for complex biological samples.[1] Its ability to co-elute with D-mannose while being clearly distinguishable by mass spectrometry makes it the ideal choice for correcting analytical variability.

Comparison with Alternative Internal Standards

While this compound is the preferred internal standard, a discussion of other potential candidates is warranted to provide a complete comparative landscape. The ideal internal standard should be structurally and chemically as similar to the analyte as possible.

Table 2: Comparison of Potential Internal Standards for D-Mannose Quantification

Internal StandardRationale for UsePotential AdvantagesPotential DisadvantagesSuitability for D-Mannose Quantification
This compound Stable isotope-labeled analog of the analyte.Co-elutes with D-mannose; identical extraction recovery and ionization response.Higher cost compared to non-labeled analogs.Ideal
13C-Labeled Glucose Structurally similar, stable isotope-labeled monosaccharide.Commercially available; similar chromatographic behavior in some systems.May not perfectly co-elute with D-mannose in all chromatographic systems; potential for different ionization suppression effects.Potentially Suitable, Requires Thorough Validation
L-Rhamnose A naturally occurring deoxy sugar, not typically found in mammals.Can be used for HPLC with derivatization and UV/fluorescence detection.Different chemical structure and polarity from D-mannose; will not co-elute or experience the same matrix effects in LC-MS/MS without derivatization.Not Recommended for LC-MS/MS without Derivatization
Other Isotopically Labeled Monosaccharides (e.g., 13C-Galactose) Structurally similar, stable isotope-labeled sugars.May have similar chromatographic properties.Chromatographic separation from D-mannose may vary; potential for different matrix effects.Potentially Suitable, Requires Thorough Validation

The primary challenge in using alternative internal standards is the potential for differential matrix effects and chromatographic behavior compared to D-mannose. For an internal standard to effectively compensate for analytical variability, it must behave as closely to the analyte as possible throughout the entire analytical process. Structural analogs, even other isotopically labeled sugars, may not perfectly mimic the behavior of D-mannose in a complex biological matrix.

Experimental Protocols

Protocol 1: Quantification of D-Mannose in Human Serum using this compound by LC-MS/MS

This protocol is a synthesized example based on published methods.[1]

1. Sample Preparation:

  • To 50 µL of serum, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked column.

  • Mobile Phase: HPLC grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • MRM Transitions:

    • D-Mannose: Q1 179.1 -> Q3 89.1

    • This compound: Q1 185.1 -> Q3 92.1

3. Data Analysis:

  • Quantify D-mannose by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of D-mannose spiked into a surrogate matrix (e.g., 4% BSA in PBS) with a fixed concentration of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound IS serum->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation HPLC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for D-mannose quantification.

D-Mannose Signaling Pathways

D-mannose has been shown to influence cellular processes through various signaling pathways. Understanding these pathways is crucial for researchers in drug development and metabolic studies.

PI3K/Akt/mTOR Signaling Pathway

D-mannose can regulate lipid metabolism through the PI3K/Akt/mTOR pathway.[2]

PI3K_Akt_mTOR_pathway mannose D-Mannose pi3k PI3K mannose->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor srebp1c SREBP1c mtor->srebp1c lipogenesis Lipogenesis srebp1c->lipogenesis

Caption: D-Mannose inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

D-mannose can also inhibit adipogenic differentiation via the MAPK signaling pathway.

MAPK_pathway mannose D-Mannose mapk MAPK Pathway (JNK, ERK, p38) mannose->mapk adipogenesis Adipogenic Differentiation mapk->adipogenesis

Caption: D-Mannose inhibits the MAPK signaling pathway.

Conclusion

The cross-validation of this compound against other potential internal standards, while not extensively documented in head-to-head studies, can be inferred from the wealth of validation data supporting its use and the fundamental principles of analytical chemistry. The ideal internal standard is a stable isotope-labeled version of the analyte, and this compound perfectly fits this criterion. The quantitative data presented in this guide demonstrates its superior performance in terms of accuracy, precision, and robustness. While other isotopically labeled sugars might be considered, they would require rigorous validation to prove their suitability and are unlikely to outperform the chemically identical this compound. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their D-mannose quantification, this compound remains the unequivocal internal standard of choice.

References

D-Mannose-13C6 in Quantitative Mass Spectrometry: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving reliable and reproducible results in quantitative mass spectrometry. This guide provides a detailed comparison of the performance of D-Mannose-13C6 as an internal standard, supported by experimental data, to inform its application in metabolomics and glycosylation research.

This compound is a stable isotope-labeled analog of D-mannose, where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling makes it an ideal internal standard for the quantification of endogenous D-mannose in biological samples by isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative mass spectrometry assays. While various types of internal standards exist, stable isotope-labeled (SIL) standards, particularly those labeled with ¹³C, are widely considered the gold standard.

Internal Standard TypeAdvantagesDisadvantages
This compound (¹³C-labeled SIL) Co-elutes with the analyte, minimizing differential matrix effects. Chemically identical, providing the best correction for sample processing and ionization variability. No isotopic effect on retention time. High mass shift from the analyte, avoiding spectral overlap.Higher cost compared to other alternatives.
Deuterium-labeled SILs (e.g., D-Mannose-d7) Lower cost than ¹³C-labeled standards.Can exhibit different chromatographic retention times (isotopic effect), leading to differential matrix effects and reduced accuracy. Potential for deuterium-hydrogen exchange, compromising quantification.
Structural Analogs Lower cost and more readily available.Different chemical and physical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, resulting in less accurate quantification.
No Internal Standard Simplest approach.Prone to significant inaccuracies due to uncorrected variations in sample preparation, injection volume, and instrument response. Not suitable for quantitative analysis in complex matrices.

Experimental Data: Performance of this compound in LC-MS/MS Assays

Recent studies have demonstrated the high accuracy and precision of this compound for the quantification of D-mannose in human plasma and serum. The following tables summarize key performance metrics from published methods.

Table 1: Accuracy and Precision

The accuracy and precision of an assay are crucial indicators of its reliability. Inter-day and intra-day variations are assessed to determine the reproducibility of the method over time and within the same analytical run.

ParameterConcentration LevelWhite et al. (2017)[1][2]Cautela et al. (2019)[3][4]
Intra-day Precision (%RSD) Low QC<2%<4.59%
Mid QC<2%<4.59%
High QC<2%<4.59%
Inter-day Precision (%RSD) Low QC<2%Not Reported
Mid QC<2%Not Reported
High QC<2%Not Reported
Intra-day Accuracy (%RE) Low QC<2%96.59 - 101.75%
Mid QC<2%96.59 - 101.75%
High QC<2%96.59 - 101.75%
Inter-day Accuracy (%RE) Low QC<2%Not Reported
Mid QC<2%Not Reported
High QC<2%Not Reported

QC: Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Table 2: Linearity, Recovery, and Matrix Effect

These parameters assess the performance of the method across a range of concentrations and its susceptibility to interference from the biological matrix.

ParameterWhite et al. (2017)[1][2]Cautela et al. (2019)[3][4]
Linearity (Concentration Range) 1 - 50 µg/mL0.31 - 40 µg/mL
Correlation Coefficient (r²) >0.999Not Reported
Extraction Recovery 104.1% - 105.5%Not Reported
Matrix Effect 97.0% - 100.0%Not Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols used in the cited studies for the quantification of D-mannose using this compound.

Method 1: Quantification of D-Mannose in Human Serum (White et al., 2017)[1][2]
  • Sample Preparation: 50 µL of serum was mixed with an internal standard working solution containing this compound.

  • Chromatography: Agilent 1200 series HPLC with a SUPELCOGELTM Pb, 6% Crosslinked column.

    • Mobile Phase: HPLC water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80 °C.

  • Mass Spectrometry: API 3200 QTRAP triple quadrupole mass spectrometer with a Turbo Ion Spray ion source.

    • Ionization Mode: Negative ion electrospray.

    • MRM Transitions: D-mannose: m/z 179 → 59; this compound: m/z 185 → 92.

Method 2: Quantification of D-Mannose in Human Plasma (Cautela et al., 2019)[3][4]
  • Sample Preparation: Details not fully provided in the abstract, but involved protein precipitation.

  • Chromatography: HPLC system with a column suitable for separating mannose from its epimers (glucose and galactose).

  • Mass Spectrometry: Tandem mass spectrometry.

    • Ionization Mode: Not specified in the abstract.

    • Internal Standard: 13C6-D-mannose.

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context is facilitated by clear visualizations.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification serum Biological Sample (Serum/Plasma) is_spike Spike with this compound Internal Standard serum->is_spike protein_precip Protein Precipitation is_spike->protein_precip supernatant Collect Supernatant protein_precip->supernatant hplc HPLC Separation supernatant->hplc Inject ms Tandem Mass Spectrometry (MRM) hplc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Experimental workflow for D-mannose quantification.

The biological significance of D-mannose lies in its central role in glycosylation, a critical post-translational modification of proteins.

G cluster_glycolysis Glycolysis cluster_mannose_metabolism Mannose Metabolism cluster_glycosylation Protein Glycosylation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P M6P Mannose-6-P F6P->M6P MPI Mannose Exogenous D-Mannose Mannose->M6P M1P Mannose-1-P M6P->M1P GDP_Man GDP-Mannose M1P->GDP_Man Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycosyltransferases

Caption: Simplified metabolic pathway of D-mannose.

References

A Comparative Analysis of D-Mannose-13C6 Versus Unlabeled D-Mannose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, particularly in the study of glycosylation and related pathways, the choice of molecular tools is paramount to the accuracy and depth of experimental findings. D-mannose, a C-2 epimer of glucose, plays a crucial role in protein glycosylation and other metabolic processes. While unlabeled D-mannose is instrumental in studying the physiological effects of increased mannose supply, the use of stable isotope-labeled D-Mannose-13C6 has revolutionized our ability to trace its metabolic fate with high precision. This guide provides an objective comparison of this compound and unlabeled D-mannose, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their metabolic investigations.

Superior Precision in Metabolic Tracing with this compound

The primary advantage of this compound over its unlabeled counterpart is the ability to definitively track the incorporation of exogenous mannose into various metabolic pathways, distinguishing it from endogenous mannose derived from glucose. Stable isotope labeling with 13C offers a more precise and quantitative alternative to traditional radiolabeling methods, such as with [2-3H]-Mannose, without the associated risks of radioactivity.[1] This allows for unambiguous identification of the metabolic origins of mannose in N-glycans and other glycoconjugates.[2]

Quantitative Comparison of Mannose Metabolism

Metabolic studies have revealed that while a significant portion of exogenous mannose is catabolized, it is incorporated into N-glycans much more efficiently than glucose. The use of this compound has been pivotal in quantifying these contributions.

ParameterD-MannoseD-GlucoseReference
Cellular Uptake Rate 9.4–22 nmol/mg/h1500–2200 nmol/mg/h[2]
Incorporation into N-glycans 1–2% of uptake0.01–0.03% of uptake[2]
Contribution to N-glycan Mannose Up to 50%Major source[1][2]

Table 1: Comparative uptake and incorporation rates of D-mannose and D-glucose in fibroblasts.

Experimental Protocols

Protocol 1: Cell Labeling and N-glycan Analysis using this compound

This protocol outlines the methodology for tracing the incorporation of this compound into N-glycans using gas chromatography-mass spectrometry (GC-MS).

1. Cell Culture and Labeling:

  • Culture cells (e.g., fibroblasts) in standard medium.

  • For labeling, switch to a medium containing the desired concentration of this compound (e.g., 50 µM) and a corresponding concentration of unlabeled glucose (e.g., 5 mM).[2]

  • Incubate for a specified period (e.g., 24 hours) to allow for the incorporation of the labeled mannose into glycoproteins.[2]

2. N-glycan Release and Hydrolysis:

  • Harvest the cells and isolate the glycoproteins.

  • Release the N-glycans from the glycoproteins enzymatically using PNGase F.

  • Hydrolyze the released N-glycans to monosaccharides using acid hydrolysis (e.g., 2M trifluoroacetic acid at 100°C for 4 hours).

3. Derivatization for GC-MS Analysis:

  • Convert the hydrolyzed monosaccharides to their aldononitrile acetate derivatives. This involves a two-step reaction:

    • Reaction with hydroxylamine hydrochloride to form oximes.

    • Acetylation with acetic anhydride.[2]

4. GC-MS Analysis:

  • Analyze the derivatized monosaccharides using a GC-MS system.

  • Use a suitable column (e.g., a capillary column like DB-17).

  • Set the GC oven temperature program to separate the different monosaccharide derivatives.

  • Operate the mass spectrometer in electron ionization (EI) mode and scan for the relevant mass-to-charge ratios (m/z) to detect the unlabeled and 13C-labeled mannose fragments.

5. Data Analysis:

  • Quantify the isotopic enrichment by measuring the relative abundance of the ion peaks corresponding to the labeled (M+6 for fully labeled this compound) and unlabeled mannose.

  • Calculate the percentage of mannose in N-glycans that is derived from the exogenous this compound.

Metabolic Pathways and Experimental Workflows

The metabolic fate of D-mannose is primarily divided between its incorporation into glycans and its entry into glycolysis. This compound is an invaluable tool for dissecting the flux through these competing pathways.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Unlabeled D-Mannose Unlabeled D-Mannose Mannose Transporter Mannose Transporter Unlabeled D-Mannose->Mannose Transporter This compound This compound This compound->Mannose Transporter Man-6-P Man-6-P Mannose Transporter->Man-6-P Hexokinase Man-1-P Man-1-P Man-6-P->Man-1-P PMM2 Fru-6-P Fru-6-P Man-6-P->Fru-6-P MPI GDP-Man GDP-Man Man-1-P->GDP-Man GMPP Glycosylation (N-glycans, O-glycans, GPI anchors) Glycosylation (N-glycans, O-glycans, GPI anchors) GDP-Man->Glycosylation (N-glycans, O-glycans, GPI anchors) Glycolysis Glycolysis Fru-6-P->Glycolysis

Caption: Metabolic fate of D-mannose.

The above diagram illustrates the central role of Mannose-6-Phosphate (Man-6-P) as a branch point. Phosphomannomutase 2 (PMM2) directs Man-6-P towards glycosylation, while phosphomannose isomerase (MPI) shunts it towards glycolysis. The use of this compound allows for the precise measurement of the flux through each of these branches.

Experimental_Workflow cluster_labeling Cell Culture & Labeling cluster_analysis Analysis Cell_Culture Culture cells in standard medium Labeling Incubate with this compound or unlabeled D-Mannose Cell_Culture->Labeling Harvest Harvest cells and isolate glycoproteins Labeling->Harvest Hydrolysis Release and hydrolyze N-glycans Harvest->Hydrolysis Derivatization Derivatize monosaccharides Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Quantify isotopic enrichment GCMS->Data_Analysis

Caption: Experimental workflow for tracing this compound.

Applications Beyond N-Glycosylation

While the majority of studies have focused on N-glycosylation, this compound is also a powerful tool for investigating other important glycosylation pathways:

  • O-Mannosylation: This form of glycosylation is critical for the function of certain proteins in the brain and muscle.[3][4] this compound can be used to trace the incorporation of mannose into O-linked glycans, helping to elucidate the dynamics of this pathway in health and disease.

  • GPI Anchor Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface. Mannose is a core component of the GPI anchor glycan.[5] Tracing studies with this compound can provide insights into the biosynthesis and remodeling of GPI anchors.

Unlabeled D-Mannose in Metabolic Research

The use of unlabeled D-mannose is crucial for studying the broader physiological and potential therapeutic effects of increased mannose levels. For instance, studies have investigated the impact of unlabeled D-mannose on:

  • Cell Proliferation and Viability: High concentrations of D-mannose have been shown to inhibit the proliferation of certain cancer cell lines.

  • Metabolic Reprogramming: Unlabeled D-mannose can alter cellular metabolism, for example, by affecting glycolysis and the pentose phosphate pathway.

  • Therapeutic Potential: Unlabeled D-mannose is used as a dietary supplement to treat certain congenital disorders of glycosylation (CDG), such as MPI-CDG.[5]

Conclusion

References

Navigating Inter-Laboratory Variability: A Comparison Guide for Analytical Methods Using D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of D-Mannose, with a focus on the use of D-Mannose-13C6 as an internal standard in inter-laboratory validation settings. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in method selection and validation.

The burgeoning interest in D-Mannose as a potential biomarker in various diseases, including cancer, necessitates robust and standardized analytical methods for its accurate quantification in biological matrices.[1] The stable isotope-labeled this compound has emerged as a reliable internal standard for mass spectrometry-based methods, offering high precision and accuracy. This guide delves into the performance of an LC-MS/MS method utilizing this compound and compares it with an alternative enzymatic assay, providing a framework for inter-laboratory validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical step in any quantitative study. Here, we compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard with a traditional enzymatic assay for D-Mannose quantification.

Quantitative Data Summary

The following table summarizes the key performance parameters of the two methods based on single-laboratory validation studies. This data serves as a benchmark for what can be expected in an inter-laboratory setting.

Performance ParameterLC-MS/MS with this compoundEnzymatic Assay
Linearity (Range) 1 - 50 µg/mL (R² > 0.999)0 - 200 µmol/L
Intra-day Precision (%CV) < 2%4.4% - 6.7%
Inter-day Precision (%CV) < 2%9.8% - 12.2%
Accuracy (% Recovery) 97.0% - 105.5%94% ± 4.4%
Limit of Quantification (LOQ) 1 µg/mLNot explicitly stated, assay range starts at 0 µmol/L
Matrix Effect 97.0% - 100.0%Not applicable
Analysis Time ~20 minutes per sampleVariable, involves multiple incubation steps

Data synthesized from single-laboratory validation studies.[1][2]

Hypothetical Inter-Laboratory Study Comparison

To illustrate the expected performance in a multi-laboratory setting, the following table presents hypothetical data from a simulated inter-laboratory validation study of the LC-MS/MS method with this compound.

LaboratoryLinearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Lab A 0.99951.51.8101.2
Lab B 0.99921.82.198.5
Lab C 0.99981.31.6103.1
Lab D 0.99902.02.397.9
Mean 0.99941.651.95100.18
Overall RSD (%) -16.414.72.2

This table presents hypothetical data for illustrative purposes based on typical inter-laboratory variation.

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of successful inter-laboratory validation. Below are the methodologies for the LC-MS/MS and enzymatic assays.

LC-MS/MS Method for D-Mannose Quantification

1. Sample Preparation:

  • To 100 µL of serum or plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked column.

  • Mobile Phase: HPLC grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative ion electrospray (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannose: Precursor ion [M-H]⁻ → Product ion (specific fragment).

    • This compound: Precursor ion [M+5-H]⁻ → Product ion (specific fragment + 6 Da).

  • Optimization: Cone voltage, collision energy, and other parameters should be optimized for maximum signal intensity.

Enzymatic Assay for D-Mannose Quantification

1. Glucose Depletion:

  • In a microcentrifuge tube, mix 50 µL of serum with a solution containing glucokinase to convert D-glucose to glucose-6-phosphate.

  • Incubate at 37°C for 30 minutes.

  • Remove the anionic reaction products using an anion-exchange spin column.

2. D-Mannose Assay:

  • To the glucose-depleted sample, add a reaction mixture containing phosphomannose isomerase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Add NADP+ and incubate at 37°C for 60 minutes.

  • Measure the absorbance at 340 nm to determine the amount of NADPH produced, which is proportional to the D-Mannose concentration.

Visualizing the Processes

To aid in the understanding of the underlying biological and experimental processes, the following diagrams are provided.

D_Mannose_Metabolic_Pathway cluster_Glycosylation Glycosylation Pathway cluster_Glycolysis Glycolysis Mannose-1-P Mannose-1-P GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose N-linked Glycosylation N-linked Glycosylation GDP-Mannose->N-linked Glycosylation Fructose-6-P Fructose-6-P Glycolysis Glycolysis Fructose-6-P->Glycolysis Extracellular D-Mannose Extracellular D-Mannose Intracellular D-Mannose Intracellular D-Mannose Extracellular D-Mannose->Intracellular D-Mannose GLUT Transporter Mannose-6-P Mannose-6-P Intracellular D-Mannose->Mannose-6-P Hexokinase Mannose-6-P->Mannose-1-P Phosphomannomutase (PMM) Mannose-6-P->Fructose-6-P Phosphomannose Isomerase (PMI) Inter_Laboratory_Validation_Workflow cluster_Planning Phase 1: Planning and Protocol Development cluster_Execution Phase 2: Sample Analysis cluster_Analysis Phase 3: Data Analysis and Reporting A Define Analytical Method and Validation Parameters B Develop Standardized Protocol and SOPs A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogenized Samples and Internal Standard C->D E Laboratories Perform Analysis Following SOPs D->E F Data Collection and Reporting E->F G Statistical Analysis of Inter-Laboratory Data (e.g., ANOVA) F->G H Evaluation of Method Performance (Precision, Accuracy, Reproducibility) G->H I Final Validation Report H->I

References

Safety Operating Guide

Proper Disposal of D-Mannose-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, D-Mannose-13C6, a stable, non-radioactive isotopically labeled sugar, is generally not classified as hazardous waste. Its disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with institutional and local regulations.

This guide provides detailed procedural information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on general laboratory safety standards; however, it is imperative to consult and adhere to your institution's specific waste management policies and local environmental regulations.

Key Disposal Considerations

This compound is a form of D-Mannose enriched with the stable (non-radioactive) carbon-13 isotope. For waste disposal purposes, the primary factor is the chemical's inherent hazardousness, not its isotopic label. Since D-Mannose is not considered a hazardous substance, the disposal of this compound follows the protocol for non-hazardous solid chemical waste.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Confirm that the this compound waste is not mixed with any hazardous materials (e.g., flammable solvents, toxic reagents, or biohazardous materials).

    • If the this compound is in a solution, the nature of the solvent will dictate the disposal route. If the solvent is hazardous, the mixture must be treated as hazardous waste.

    • Pure, solid this compound should be segregated from other chemical waste to avoid cross-contamination.

  • Containerization:

    • Place solid this compound waste in a designated, well-labeled, and sealed container for non-hazardous solid chemical waste.

    • The container must be compatible with the chemical and clearly labeled with the full chemical name ("this compound") and marked as "non-hazardous waste for disposal."

  • Institutional Waste Management:

    • Follow your institution's established procedures for the collection and disposal of non-hazardous laboratory waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.

    • Do not dispose of solid this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

  • Documentation:

    • Maintain accurate records of the disposed of this compound, including the quantity and date of disposal, as part of good laboratory practice.

Experimental Workflow for Waste Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start This compound Waste is_mixed Is the waste mixed with other substances? start->is_mixed is_solvent_hazardous Is the solvent hazardous? is_mixed->is_solvent_hazardous Yes (in solution) is_solid_hazardous Is the solid mixture hazardous? is_mixed->is_solid_hazardous Yes (solid mixture) non_hazardous_solid Treat as Non-Hazardous Solid Waste is_mixed->non_hazardous_solid No (pure solid) is_solvent_hazardous->non_hazardous_solid No (e.g., water) hazardous_liquid Treat as Hazardous Liquid Waste is_solvent_hazardous->hazardous_liquid Yes is_solid_hazardous->non_hazardous_solid No hazardous_solid Treat as Hazardous Solid Waste is_solid_hazardous->hazardous_solid Yes consult_ehs Consult Institutional EHS for final disposal non_hazardous_solid->consult_ehs hazardous_liquid->consult_ehs hazardous_solid->consult_ehs

Caption: Disposal Decision Workflow for this compound.

Quantitative Data Summary

No quantitative exposure limits or disposal thresholds are typically associated with D-Mannose or its stable isotopologues due to their non-hazardous nature. Disposal quantities will be dictated by institutional and local regulations for non-hazardous waste.

ParameterValueSource
Hazard Classification Not Classified as HazardousSafety Data Sheet for D-Mannose[1][2][3][4]
Radioactivity None (Stable Isotope)General Chemical Knowledge
Primary Disposal Route Non-Hazardous Solid Chemical WasteInstitutional EHS Guidelines

References

Personal protective equipment for handling D-Mannose-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of D-Mannose-13C6, a non-radioactive, stable isotope-labeled carbohydrate. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name, CAS number (287100-74-7), and isotopic labeling (13C6) match the order specifications.[1]

  • Don personal protective equipment (PPE) before handling the container.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use standard laboratory gloves (e.g., nitrile). Change gloves frequently, especially if they become contaminated.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. If creating dust, use a NIOSH-approved respirator.

3. Storage:

  • Store in a tightly sealed container in a cool, dry place.[2]

  • Keep away from strong oxidizing agents.

  • This compound is classified as a combustible solid.[1] Store away from sources of ignition.

4. Handling and Preparation of Solutions:

  • Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to avoid inhalation and prevent cross-contamination.

  • To prevent contamination of natural abundance experiments, use dedicated spatulas, weighing boats, and glassware.

  • When preparing solutions, if using water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[3]

  • Avoid creating dust.[4]

Disposal Plan

1. Waste Identification:

  • Solid Waste: Unused this compound powder, contaminated weighing boats, and disposable labware.

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles or other sharps.

2. Waste Segregation and Collection:

  • Collect solid waste in a designated, labeled waste container.

  • Collect liquid waste in a separate, labeled container. Do not mix with other chemical waste unless compatible.

  • Dispose of contaminated sharps in an appropriate sharps container.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • While D-Mannose is not considered hazardous to the environment, it is crucial to follow institutional guidelines for chemical waste disposal.[5][6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula13C6H12O6[1]
Molecular Weight186.11 g/mol [1][2][7]
Melting Point133 °C[1][8]
FormSolid Powder[1]
Isotopic Purity≥98 atom % 13C[1]
Storage Class11 (Combustible Solids)[1]

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect this compound don_ppe Don PPE (Gloves, Goggles, Lab Coat) receive->don_ppe storage Store in Cool, Dry Place don_ppe->storage transport Transport to Weighing Area storage->transport weigh Weigh Powder in Ventilated Area transport->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Collect Solid Waste weigh->solid_waste exp_protocol Execute Experimental Protocol liquid_waste Collect Liquid Waste dissolve->liquid_waste data_acq Data Acquisition exp_protocol->data_acq decon Decontaminate Glassware dispose Dispose According to Institutional Guidelines decon->dispose solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.